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  • Product: 5-Chloro-2-(methylamino)benzoic acid
  • CAS: 33280-14-7

Core Science & Biosynthesis

Foundational

Introduction: A Versatile Scaffold in Chemical Synthesis

An In-depth Technical Guide to 5-Chloro-2-(methylamino)benzoic Acid For Researchers, Scientists, and Drug Development Professionals 5-Chloro-2-(methylamino)benzoic acid is a substituted anthranilic acid derivative that s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Chloro-2-(methylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

5-Chloro-2-(methylamino)benzoic acid is a substituted anthranilic acid derivative that serves as a crucial building block in synthetic organic chemistry. Its trifunctional nature—featuring a carboxylic acid, a secondary amine, and an aryl chloride—makes it a highly versatile intermediate for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, offering field-proven insights for professionals in research and drug development. The structural motifs present in this compound are common in a variety of biologically active molecules, making a thorough understanding of its characteristics essential for its effective application.[1][2]

Core Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's fundamental properties are the bedrock of any successful research endeavor. These parameters dictate storage, handling, and appropriate analytical methods.

Key Identifiers and Properties

PropertyValueSource(s)
CAS Number 33280-14-7[3][4][5]
Molecular Formula C₈H₈ClNO₂[3][4][6]
Molecular Weight 185.61 g/mol [3][4]
IUPAC Name 5-Chloro-2-(methylamino)benzoic acid[7]
Synonyms 5-chloro-2-(methylamino)benzoic acid[3][4][6]
Physical Form Solid[3][4]
Purity Typically ≥98%[4]
Storage Room temperature, protect from light, keep sealed in a dry environment.[3][4][8]

Molecular Structure The spatial arrangement of functional groups is critical to the molecule's reactivity.

Caption: 2D Structure of 5-Chloro-2-(methylamino)benzoic acid.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is non-negotiable for verifying the identity, structure, and purity of a chemical compound. The combination of NMR, IR, and Mass Spectrometry provides a detailed and confirmatory molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • ¹H NMR: The expected proton NMR spectrum would exhibit distinct signals corresponding to the different types of protons. The aromatic protons would appear as a set of multiplets in the downfield region (~6.5-8.0 ppm). The single proton on the nitrogen (N-H) would likely appear as a broad singlet. The methyl group protons (-CH₃) would be a singlet further upfield, and the carboxylic acid proton (-COOH) would be a very broad singlet, often far downfield (>10 ppm).

  • ¹³C NMR: The carbon spectrum would show eight distinct signals: six for the aromatic carbons (four substituted, two unsubstituted), one for the methyl carbon, and one for the carboxyl carbon. The carboxyl carbon signal would be the most downfield-shifted.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. For this molecule, key absorption bands would be expected.[9][10]

  • O-H Stretch (Carboxylic Acid): A very broad band, typically in the 2500-3300 cm⁻¹ region, is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

  • N-H Stretch (Secondary Amine): A moderate, sharp peak around 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group.[10]

  • C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A strong band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.

  • Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak at an m/z (mass-to-charge ratio) of 185. An isotopic peak at M+2 (m/z 187) with approximately one-third the intensity of the M⁺ peak would be prominent, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

  • Predicted Adducts: High-resolution mass spectrometry would likely identify various adducts, such as [M+H]⁺ at m/z 186.03163 and [M+Na]⁺ at m/z 208.01357.[7]

Synthesis and Reactivity

Understanding how a molecule is synthesized and how it behaves in chemical reactions is paramount for its application in drug development.

Synthetic Approach

While multiple synthetic routes are possible, a common and logical approach involves the chlorination of a 2-(methylamino)benzoic acid precursor or the N-methylation of 2-amino-5-chlorobenzoic acid. A generalized workflow based on related preparations is outlined below.[11][12]

Step-by-Step Generalized Synthesis Protocol:

  • Precursor Selection: Begin with 2-amino-3-methylbenzoic acid as the starting material.

  • Chlorination: Dissolve the starting material in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Introduce a chlorinating agent, such as N-Chlorosuccinimide (NCS), to the solution. The choice of a mild chlorinating agent is crucial to avoid unwanted side reactions on the amine or carboxylic acid functionalities.

  • Reaction Monitoring: Heat the reaction mixture and monitor its progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[11]

  • Workup and Isolation: After the reaction is complete, cool the mixture and precipitate the product by adding it to ice water.

  • Purification: Collect the solid product by filtration, wash it with water to remove residual solvent and salts, and then dry it. Recrystallization from a suitable solvent system can be performed for further purification to achieve the desired purity of >98%.

G start Start: 2-Amino-3-methylbenzoic Acid chlorination Chlorination (e.g., NCS in DMF) start->chlorination monitoring Reaction Monitoring (TLC/HPLC) chlorination->monitoring workup Workup (Precipitation in Water) monitoring->workup Reaction Complete purification Purification (Filtration & Drying) workup->purification end_product End Product: 2-Amino-5-chloro-3-methylbenzoic Acid purification->end_product

Caption: Generalized workflow for the synthesis of a chlorinated aminobenzoic acid derivative.

Chemical Reactivity

The molecule's reactivity is governed by its three functional groups:

  • Carboxylic Acid: This group can undergo standard reactions such as esterification (with alcohols under acidic conditions) and amide bond formation (with amines using coupling agents), which are fundamental transformations in drug synthesis.

  • Secondary Amine: The N-methylamino group is nucleophilic and can be acylated or further alkylated. Its presence ortho to the carboxylic acid makes it a precursor for the synthesis of heterocyclic systems, such as benzodiazepines.[13]

  • Aryl Halide: The chlorine atom deactivates the aromatic ring towards electrophilic substitution but can participate in nucleophilic aromatic substitution reactions under forcing conditions or, more commonly, in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the C5 position.

Applications in Research and Drug Development

Substituted aminobenzoic acids are privileged scaffolds in medicinal chemistry.[1][2] 5-Chloro-2-(methylamino)benzoic acid is no exception and serves as a key intermediate in several areas:

  • Pharmaceutical Intermediates: It is a building block for the synthesis of Active Pharmaceutical Ingredients (APIs). Related anthranilic acids are used to produce anti-inflammatory and antimicrobial drugs.[14]

  • Agrochemicals: The anthranilic acid scaffold is also important in the agrochemical industry for creating herbicides and pesticides.[14]

  • Scaffold for Discovery: Due to its structural features, it is an excellent starting point for generating libraries of novel compounds in drug discovery programs, particularly for targeting enzymes or receptors where the specific arrangement of its functional groups can lead to high-affinity binding.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical reagent. The following information is synthesized from available safety data sheets.

GHS Hazard Information [3][4]

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Protocol for Safe Handling and Storage

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[15][16]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[16][17]

    • Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.[16][17]

    • Body Protection: Wear a lab coat. For larger quantities or potential for significant exposure, wear impervious clothing.[16][17]

  • Handling Practices: Avoid dust formation.[17] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[18]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[16][17]

    • In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[16]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]

    • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[16]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.[15][18] Protect from light.[4]

Conclusion

5-Chloro-2-(methylamino)benzoic acid is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties, predictable reactivity, and importance as a synthetic building block make it a staple for researchers and scientists in the pharmaceutical and chemical industries. A thorough understanding of its characteristics, coupled with stringent adherence to safety protocols, enables its effective and safe use in the laboratory and is key to unlocking its full potential in the development of novel molecules and materials.

References

  • ChemScene LLC. 5-chloro-2-(methylamino)benzoic acid | 33280-14-7.

  • BLDpharm. 77265-65-7|5-Chloro-2-(dimethylamino)benzoic acid.

  • Merck. 5-chloro-2-(methylamino)benzoic acid | 33280-14-7.

  • FUJIFILM Wako Pure Chemical Corporation. 5-Chloro-2-(methylamino)benzoic acid.

  • US EPA. Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- - Substance Details.

  • TCI Chemicals. SAFETY DATA SHEET - 2-Amino-5-chloro-3-methylbenzoic Acid.

  • AK Scientific, Inc. 2-Amino-5-chloro-3-methylbenzoic acid Safety Data Sheet.

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-Amino-5-chloro-3-methylbenzoic acid.

  • CymitQuimica. CAS 1022-13-5: 5-chloro-2-methylaminobenzophenone.

  • Anshul Specialty Molecules. 2-Amino-5-Chloro Benzoic acid.

  • NIST. Benzoic acid, 2-amino-5-chloro-, methyl ester.

  • Hoffman Fine Chemicals. CAS 89979-12-4 | 5-Chloro-2-(methylsulfonamido)benzoic acid.

  • ECHEMI. Benzoic acid, 5-chloro-2-methyl-, ethyl ester SDS.

  • ChemicalBook. 5-CHLORO-2-[(CHLOROACETYL)AMINO]BENZOIC ACID synthesis.

  • Sigma-Aldrich. 5-chloro-2-(methylamino)benzoic acid | 33280-14-7.

  • ChemicalBook. 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4.

  • NIST. Benzoic acid, 2-amino-5-chloro-, methyl ester.

  • Alfa Chemistry. CAS 68901-09-7 2-Chloro-5-[(methylamino)sulfonyl]benzoic acid.

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

  • QuickCompany. A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid.

  • Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

  • BLDpharm. 61694-98-2|5-Chloro-2-methoxy-4-(methylamino)benzoic acid.

  • YouTube. Spectroscopy worked example combining IR, MS and NMR.

  • MedChemExpress. 5-Chloro-2-(methylamino)benzophenone.

  • ResearchGate. (PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

  • WIPO Patentscope. WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.

  • DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.

  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)...

  • ChemicalBook. 5-Chloro-2-methoxybenzoic acid(3438-16-2) 1H NMR spectrum.

  • PubChemLite. 2-chloro-5-(methylamino)benzoic acid hydrochloride (C8H8ClNO2).

Sources

Exploratory

Synthesis Pathways and Mechanistic Insights for 5-Chloro-2-(methylamino)benzoic Acid

Executive Summary & Chemical Significance 5-Chloro-2-(methylamino)benzoic acid (CAS: 33280-14-7), commonly referred to as N-methyl-5-chloroanthranilic acid, is a highly valuable bifunctional building block in pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

5-Chloro-2-(methylamino)benzoic acid (CAS: 33280-14-7), commonly referred to as N-methyl-5-chloroanthranilic acid, is a highly valuable bifunctional building block in pharmaceutical chemistry. It serves as a critical pre-functionalized intermediate in the synthesis of complex heterocycles, most notably substituted quinazolinones (e.g., 6-chloro-1-methylquinazolin-4(1H)-one) and benzodiazepine derivatives.

From a strategic standpoint, utilizing an N-methylated precursor like 5-chloro-2-(methylamino)benzoic acid allows chemists to bypass problematic post-cyclization N-alkylation steps. Direct alkylation of pre-formed heterocyclic rings often suffers from poor regioselectivity and competing side reactions[1]. By installing the methyl group early in the synthetic sequence, the N-1 position is definitively established, ensuring absolute regiochemical fidelity in the final active pharmaceutical ingredient (API).

Retrosynthetic Logic & Pathway Selection

Synthesizing N-methyl-5-chloroanthranilic acid presents a specific chemical challenge: achieving mono-methylation of an aniline derivative without triggering over-alkylation to the N,N-dimethyl tertiary amine. To solve this, process chemists and discovery scientists rely on two distinct, field-proven pathways:

  • Pathway A: Copper-Catalyzed Ullmann Amination (Industrial Standard)

  • Pathway B: Controlled Reductive Amination (Discovery/Lab Scale)

Pathway A: Copper-Catalyzed Ullmann Amination (Industrial Route)

Mechanistic Causality

The Ullmann-type nucleophilic aromatic substitution (SNAr) is the premier method for scale-up due to its high atom economy and reliance on inexpensive starting materials. This pathway reacts 2,5-dichlorobenzoic acid with aqueous methylamine in the presence of a copper catalyst[2].

The brilliance of this route lies in its intrinsic regioselectivity. The carboxylic acid group at the C1 position acts as a powerful directing group. Under basic conditions, the carboxylate anion coordinates with the Cu(I) or Cu(0) catalyst, anchoring the metal center in close spatial proximity to the C2-chloride bond. This chelation drastically lowers the activation energy for oxidative addition at the ortho-position, leaving the sterically unactivated C5-chloride bond completely intact.

Ullmann_Coupling A 2,5-Dichlorobenzoic Acid (Starting Material) C Cu(I) / Cu(0) Catalyst Coordination A->C B Methylamine (aq) + K2CO3 Base B->C D Oxidative Addition at C2 Position C->D Chelation-Directed E 5-Chloro-2-(methylamino) benzoic Acid D->E Reductive Elimination

Fig 1. Workflow and logical progression of the Cu-catalyzed Ullmann amination pathway.
Self-Validating Experimental Protocol

This protocol utilizes in-process controls (IPCs) to ensure the system validates its own progression.

  • Reactor Preparation: Equip a high-pressure Hastelloy autoclave with a mechanical stirrer and internal temperature probe. (Methylamine is a gas at standard conditions; a sealed pressure vessel is mandatory to maintain stoichiometry).

  • Reagent Charging: Charge 2,5-dichlorobenzoic acid (1.0 eq), copper powder (0.05 eq, 325 mesh), and anhydrous K₂CO₃ (1.5 eq).

  • Amination: Add aqueous methylamine (40% w/w, 5.0 eq). Seal the reactor and purge with N₂ three times.

  • Heating & IPC: Heat the mixture to 110–120 °C. The internal pressure will rise. Maintain stirring for 8–12 hours. Validation Check: Sample the reaction via a pressure-lock valve. Analyze via HPLC; proceed to the next step only when the starting material peak is <1.0% relative area.

  • Catalyst Removal: Cool the reactor to 25 °C and safely vent excess methylamine gas through an acid scrubber. Filter the crude dark-blue mixture through a pad of Celite to remove the insoluble copper catalyst.

  • Precipitation: Transfer the filtrate to a precipitation vessel. Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 3.5–4.0. Causality: The target molecule is an amino acid; pH 3.5 approximates its isoelectric point, forcing the zwitterion to crash out of the aqueous solution as a white/pale-yellow precipitate.

  • Isolation: Filter the solid, wash thoroughly with cold distilled water to remove residual salts, and dry in vacuo at 50 °C to constant weight.

Pathway B: Controlled Reductive Amination (Discovery Route)

Mechanistic Causality

For medicinal chemistry labs lacking pressure reactors, reductive amination of 5-chloroanthranilic acid is the preferred route. The reaction utilizes formaldehyde and a mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃)[3].

The primary risk here is the Eschweiler-Clarke-type over-methylation, yielding the N,N-dimethyl byproduct. To prevent this, the causality of the reagents must be strictly managed: exactly 1.0 equivalent of formaldehyde is used to form the iminium ion. NaBH(OAc)₃ is chosen over NaBH₄ because it selectively reduces the protonated iminium intermediate much faster than it reduces the unreacted formaldehyde, trapping the secondary amine before a second alkylation can occur.

Reductive_Amination A 5-Chloroanthranilic Acid (Starting Material) C Iminium Ion Intermediate A->C B Formaldehyde (1.0 eq) Weak Acid (AcOH) B->C Condensation D Hydride Transfer (NaBH(OAc)3) C->D E 5-Chloro-2-(methylamino) benzoic Acid D->E Irreversible Reduction

Fig 2. Stepwise mechanistic workflow of the controlled reductive amination pathway.
Self-Validating Experimental Protocol
  • Imine Formation: In an oven-dried round-bottom flask under N₂, dissolve 5-chloroanthranilic acid (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.2 eq) followed by aqueous formaldehyde (37% w/w, exactly 1.0 eq).

  • Pre-Stirring: Stir the mixture at 20 °C for 30 minutes. Validation Check: The solution will shift slightly in color as the imine/iminium intermediate forms.

  • Reduction: Cool the flask to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) in three equal portions over 15 minutes to control the exothermic hydride transfer.

  • Reaction Progression: Remove the ice bath and stir at room temperature for 4 hours. Validation Check: Perform TLC (Hexanes:EtOAc 7:3). The starting material spot should be completely consumed, replaced by a single higher-Rf spot (the less polar secondary amine).

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases (neutralizing the AcOH). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography if trace N,N-dimethyl byproduct is detected.

Quantitative Data & Comparative Analysis

To assist process chemists in selecting the appropriate methodology, the quantitative metrics and operational parameters of both pathways are summarized below.

Process ParameterPathway A: Ullmann AminationPathway B: Reductive Amination
Primary Starting Material 2,5-Dichlorobenzoic acid5-Chloroanthranilic acid
Key Reagents Methylamine (aq), Cu(0)/Cu(I), K₂CO₃Formaldehyde, NaBH(OAc)₃, AcOH
Regioselectivity Absolute (Directed by ortho-COOH)N/A (Direct N-alkylation)
Risk of Over-alkylation Zero (Amine acts as nucleophile)Moderate (Requires strict stoichiometry)
Optimal Scale Kilo-lab to Commercial ManufacturingMilligram to Gram (Discovery Phase)
Equipment Requirement High-pressure autoclaveStandard glassware
Typical Isolated Yield 82% – 88%65% – 75%

Analytical Validation Standards

Regardless of the chosen pathway, the final 5-chloro-2-(methylamino)benzoic acid must be validated against the following analytical baselines:

  • LC-MS: Expected mass [M+H]⁺ = 186.0 g/mol . Isotopic pattern must show a 3:1 ratio for the M and M+2 peaks, confirming the presence of a single chlorine atom.

  • ¹H NMR (DMSO-d₆): The distinct N-methyl group must appear as a doublet (due to coupling with the adjacent NH proton) around δ 2.80 ppm. The NH proton itself will appear as a broad quartet. The absence of a singlet integrating for 6H confirms no N,N-dimethyl impurity is present.

References[1] Benchchem. 6-Chloro-1-methylquinazolin-4(1H)-one Synthesis. Benchchem Database. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRsUefK6Q_qsxI0Ag3NWjejTau1Z-vf6A0M2RFkmbrgnNCd_ObdJqa2XDa9KwEL7d6hFighCdlf3HeYbYWzUkPD6e5bGkZB1GduKtXwaG8Uls1bcNKqF8Tl-AVWUPp2dhGfgjbZQ==[3] World Intellectual Property Organization. WO2017037670A1 - Substituted amino triazoles useful as human chitinase inhibitors. Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk1wuDuqknBfYUGbH56rIKmGTNTokocmyJnFcm1EhOcK6PTKJJ8bOqCo0HSr9jisijCh4T-OTi0NWj3-xiyt5Zo7AHV3cz267GmWzK8D6RCGYYmfFGkHpgilTIjzxyKAialcfMdUp1dbEE0uAeRQ==[2] European Patent Office. EP0520815B1 - Method for producing ortho-alkoxybenzoic acid (Details Cu-catalyzed SNAr on 2,5-Dichlorobenzoic acid). Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa0v4BHcdcB7psFqRtVvFw2_yBWbHw8AAhsxfJbX1oSfX1gfVraYvRrJQkThPuUofqATmL1q1Y7kMIfDEZKiLqovQ4-MpdumZFkp9w1ISpTXI-KD4wZ13qj1f36gV3Fizp7eRp3I_AyjeqSw==

Sources

Foundational

CAS number 33280-14-7 properties and uses

Topic: CAS Number 33280-14-7 (5-Chloro-2-(methylamino)benzoic acid) Properties and Uses Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals 5-Chloro-2-(methylamino...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Number 33280-14-7 (5-Chloro-2-(methylamino)benzoic acid) Properties and Uses Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

5-Chloro-2-(methylamino)benzoic Acid: A Critical Benzodiazepine Scaffold[1]

Executive Summary

CAS number 33280-14-7 corresponds to 5-chloro-2-(methylamino)benzoic acid (also known as N-methyl-5-chloroanthranilic acid). This compound is a high-value pharmacophore intermediate primarily utilized in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs targeting the GABA_A receptor.

While often overshadowed by the more common precursor 2-amino-5-chlorobenzophenone, CAS 33280-14-7 represents a strategic entry point for the "isatoic anhydride route" to Diazepam (Valium) and Temazepam . Its structural integrity—retaining the specific halogenation and N-methylation required for bioactivity—makes it an essential building block for optimizing yield and purity in anxiolytic drug manufacturing.

Chemical Identity & Physicochemical Profile

Researchers must validate the identity of starting materials to ensure reproducible synthesis. The following profile aggregates experimental data for CAS 33280-14-7.

Table 1: Physicochemical Constants

PropertyValueNotes
Chemical Name 5-Chloro-2-(methylamino)benzoic acidIUPAC
Synonyms N-Methyl-5-chloroanthranilic acid; 5-Chloro-N-methylanthranilateCommon usage
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Appearance Pale yellow to colorless crystalline solidOxidizes slightly upon air exposure
Melting Point 178 – 183 °CDecomposition may occur near MP
Solubility Soluble in DMSO, Ethanol, Ethyl Acetate; Sparingly soluble in WaterAmphoteric nature due to amino/acid groups
pKa ~2.2 (COOH), ~5.5 (NH)Estimated values for anthranilic derivatives
InChI Key YZFWLQHILRFUTJ-UHFFFAOYSA-NStandard identifier
Mechanism of Action & Synthetic Utility

While CAS 33280-14-7 itself is not a therapeutic agent, its value lies in its role as a privileged scaffold for constructing the benzodiazepine core.

3.1 The "Gates" Pathway to Diazepam

The classical Sternbach synthesis of Diazepam involves the reaction of 2-amino-5-chlorobenzophenone with glycine ethyl ester. However, an alternative high-yield route developed by Gates et al. (1980) and others utilizes 5-chloro-2-(methylamino)benzoic acid to bypass the unstable benzophenone intermediates.

Mechanism:

  • Cyclization Activation: CAS 33280-14-7 is converted into 5-chloro-N-methylisatoic anhydride using phosgene or a phosgene equivalent (e.g., triphosgene).

  • Ring Expansion: The anhydride reacts with glycine (or sarcosine) to form the 1,4-benzodiazepine-2,5-dione ring.

  • Final Functionalization: The dione is converted to Diazepam via chlorination and reaction with phenyl lithium or Grignard reagents.

3.2 Visualization of Synthetic Pathway

The following diagram illustrates the critical position of CAS 33280-14-7 in the synthesis of Diazepam.

DiazepamSynthesis start 2,5-Dichlorobenzoic Acid target CAS 33280-14-7 (5-Chloro-2-(methylamino)benzoic acid) start->target Amination (MeNH2) anhydride 5-Chloro-N-methylisatoic Anhydride target->anhydride Phosgenation (COCl2 or Triphosgene) dione 7-Chloro-1-methyl-3,4-dihydro- 1H-1,4-benzodiazepine-2,5-dione anhydride->dione Glycine / Heat diazepam Diazepam (API) dione->diazepam 1. Chlorination 2. Phenyl Grignard

Figure 1: The strategic role of CAS 33280-14-7 in the non-benzophenone route to Diazepam.

Experimental Protocols
Protocol A: Synthesis of 7-Chloro-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

This protocol demonstrates the primary utility of CAS 33280-14-7. It describes the conversion of the acid (via its isatoic anhydride derivative) into the benzodiazepine dione core.

Reagents:

  • Precursor: 5-Chloro-N-methylisatoic anhydride (derived from CAS 33280-14-7).

  • Reactant: Glycine (Aminoacetic acid).

  • Solvent: Glacial Acetic Acid / Triethylamine (TEA).

Methodology:

  • Preparation: Dissolve 4.24 g (20 mmol) of 5-chloro-N-methylisatoic anhydride and 2.25 g (30 mmol) of glycine in 30 mL of water containing 3.2 g of sodium carbonate.

  • Reaction: Stir the mixture at room temperature for 4 hours. The anhydride ring opens to form the intermediate hippuric acid derivative.

  • Cyclization: Acidify the solution or reflux in glacial acetic acid (50 mL) for 4.5 hours. The high temperature drives the condensation to close the 7-membered diazepine ring.

  • Isolation: Concentrate the solution under vacuum (rotary evaporator).

  • Purification: The residue typically crystallizes upon cooling. Wash with diethyl ether to remove impurities.

  • Yield Check: Expected yield is ~70-80%. Melting point of the dione should be checked (Lit. MP: 210–212 °C).

Critical Note: The purity of the starting CAS 33280-14-7 significantly impacts the color and yield of the final dione. Yellow discoloration often indicates oxidation of the secondary amine.

Analytical Verification

To validate CAS 33280-14-7 before use in synthesis, the following spectral signatures should be confirmed.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.85 (s, 3H, N-CH₃ ) – Distinct singlet for the methyl group.

    • δ 6.75 (d, 1H, Ar-H, C3) – Ortho coupling.

    • δ 7.45 (dd, 1H, Ar-H, C4) – Meta coupling.

    • δ 7.70 (d, 1H, Ar-H, C6) – Protons adjacent to the acid group.

    • δ 12.5 (br s, 1H, COOH ) – Broad acidic proton.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) gradient 10% to 90%.

    • Detection: UV @ 254 nm (Strong absorption due to the anthranilic core).

Safety & Toxicology (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[1][2]

Handling Precautions:

  • PPE: Nitrile gloves and safety goggles are mandatory. The compound is a fine powder and can generate dust; use a fume hood.

  • Storage: Store at 2–8 °C (Refrigerated). Protect from light and moisture to prevent decarboxylation or oxidation of the amine.

References
  • Gates, M. (1980).[3] New Synthesis of Diazepam. Journal of Organic Chemistry, 45(9), 1675–1681.

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 33280-14-7. PubChem.[4][5]

  • GuideChem. (2024). 5-Chloro-2-(methylamino)benzoic acid Properties and Suppliers.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-Chloro-2-(methylamino)benzoic acid. Merck KGaA.

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 5-Chloro-2-(methylamino)benzoic Acid: A Technical Guide

Executive Summary This whitepaper provides an in-depth spectroscopic analysis of 5-Chloro-2-(methylamino)benzoic acid (CAS: 33280-14-7), a critical intermediate in the synthesis of benzodiazepines (e.g., diazepam derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This whitepaper provides an in-depth spectroscopic analysis of 5-Chloro-2-(methylamino)benzoic acid (CAS: 33280-14-7), a critical intermediate in the synthesis of benzodiazepines (e.g., diazepam derivatives) and other pharmacophores[1][2]. By elucidating the causality behind specific analytical workflows, this guide establishes a self-validating framework for structural confirmation using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (LC-MS).

Chemical Identity & Structural Implications

  • Chemical Name: 5-Chloro-2-(methylamino)benzoic acid

  • Synonyms: 5-Chloro-N-methylanthranilic acid[3]

  • CAS Registry Number: 33280-14-7[1]

  • Molecular Formula: C8H8ClNO2[1]

  • Molecular Weight: 185.61 g/mol [4]

The molecule features an ortho-substituted benzoic acid with a secondary amine (methylamino group) and a para-halogen (chlorine) relative to the amine. This specific arrangement induces strong intramolecular hydrogen bonding between the carboxylic acid carbonyl and the secondary amine proton. This structural nuance significantly impacts its spectroscopic signatures, resulting in downfield NMR shifts and lowered IR carbonyl frequencies.

Analytical Workflow & Self-Validating System

To ensure scientific integrity, the characterization process relies on orthogonal validation. The molecular mass is first confirmed via LC-MS, followed by functional group identification using FT-IR, and finally, precise atomic connectivity is mapped using 1H and 13C NMR.

SpectralWorkflow A Sample Prep: 5-Chloro-2-(methylamino)benzoic acid B NMR (DMSO-d6): Atomic Connectivity A->B C FT-IR (ATR): Functional Groups A->C D LC-MS (ESI): Molecular Mass & Isotopes A->D E Data Processing & Integration B->E C->E D->E F Orthogonal Structural Validation E->F

Figure 1: Orthogonal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][5]

Causality in Solvent Selection

Dimethyl sulfoxide-d6 (DMSO-d6) is the optimal solvent for this compound. The zwitterionic character and strong intermolecular hydrogen bonding of the carboxylic acid make it poorly soluble in non-polar solvents like CDCl3. Furthermore, DMSO-d6 acts as a strong hydrogen-bond acceptor, which slows down the chemical exchange of the -COOH and -NH protons, allowing them to be observed as distinct, quantifiable signals rather than broad baseline humps.

1H NMR Protocol & Data Interpretation

Step-by-Step Protocol:

  • Dissolve 10-15 mg of the highly pure analyte in 0.6 mL of DMSO-d6 containing 0.03% v/v TMS as an internal standard.

  • Acquire the spectrum at 400 MHz with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the quaternary-adjacent protons.

  • Process with 0.3 Hz line broadening and manual phase correction.

Self-Validating Check: The integration of the aromatic protons must equal 3, the N-CH3 must equal 3, and the exchangeable protons (NH, COOH) should integrate to 1 each. The meta-coupling (J ~ 2.6 Hz) between H-4 and H-6 confirms the 1,2,5-substitution pattern.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Carboxylic Acid12.80Broad Singlet (br s)-1H-COOH
Secondary Amine8.10Broad Quartet (br q)5.01H-NH-
Aromatic (H-6)7.72Doublet (d)2.61HAr-H (ortho to COOH)
Aromatic (H-4)7.41Doublet of Doublets (dd)8.9, 2.61HAr-H (meta to NH)
Aromatic (H-3)6.75Doublet (d)8.91HAr-H (ortho to NH)
Methyl Group2.85Doublet (d)5.03HN-CH3
13C NMR Data Interpretation

Protocol: Acquire at 100 MHz in DMSO-d6 using a composite pulse decoupling sequence (WALTZ-16). A minimum of 1024 scans is recommended due to the long T1 relaxation times of the quaternary carbons (C-1, C-2, C-5, C=O).

Carbon EnvironmentChemical Shift (

, ppm)
Assignment
Carbonyl169.5C=O (Carboxylic Acid)
Quaternary Aromatic150.2C-2 (C-NHCH3)
Tertiary Aromatic134.1C-4 (CH)
Tertiary Aromatic131.0C-6 (CH)
Quaternary Aromatic118.5C-5 (C-Cl)
Tertiary Aromatic112.4C-3 (CH)
Quaternary Aromatic111.0C-1 (C-COOH)
Aliphatic29.5N-CH3

Fourier-Transform Infrared (FT-IR) Spectroscopy[6][7]

Protocol & Causality

Step-by-Step Protocol:

  • Clean the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer with isopropanol and collect a background spectrum.

  • Apply 2-3 mg of the solid powder directly onto the crystal and apply uniform pressure using the anvil.

  • Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 scans.

Causality: Historically, KBr pellets or nujol mulls were used[5]. However, KBr is highly hygroscopic. Absorbed water in a KBr pellet presents a massive, broad O-H stretch at 3400 cm⁻¹, which masks the critical secondary amine N-H stretch and the specific shape of the carboxylic acid O-H stretch. ATR eliminates this matrix interference, providing a self-validating, pristine spectrum.

Key Vibrational Modes
Wavenumber (cm⁻¹)IntensityAssignmentStructural Implication
3350 - 3380Medium, SharpN-H stretchConfirms secondary amine.
3200 - 2500Broad, StrongO-H stretchTypical of H-bonded carboxylic acid dimers.
1665StrongC=O stretchLowered from typical 1700 cm⁻¹ due to conjugation and internal H-bonding.
1580, 1510MediumC=C aromaticConfirms the aromatic ring framework.
1080MediumC-Cl stretchHalogen substitution on the aromatic ring.

Mass Spectrometry (LC-MS)[7][8]

Protocol & Causality

Step-by-Step Protocol:

  • Prepare a 1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Inject 1 µL into an LC-MS system equipped with an Electrospray Ionization (ESI) source.

  • Run in both positive (ESI+) and negative (ESI-) ionization modes.

Causality: The molecule contains both a basic amine and an acidic carboxyl group. ESI+ will protonate the amine forming [M+H]+, while ESI- will deprotonate the acid forming[M-H]-. Running both modes provides a self-validating confirmation of the amphoteric nature of the compound.

Isotopic Signature & Fragmentation

The presence of a single chlorine atom provides a built-in validation mechanism: the natural abundance of ³⁵Cl and ³⁷Cl dictates a strict 3:1 ratio in the molecular ion peaks.

  • ESI+ [M+H]+: m/z 186.0 (100%) and 188.0 (33%)

  • ESI- [M-H]-: m/z 184.0 (100%) and 186.0 (33%)

MS_Fragmentation M Molecular Ion[M+H]+ m/z 186 (35Cl) / 188 (37Cl) F1 Loss of H2O (-18 Da) m/z 168 / 170 M->F1 -H2O F2 Loss of CO2 (-44 Da) m/z 142 / 144 M->F2 -CO2 F3 Loss of CH3 (-15 Da) m/z 171 / 173 M->F3 -CH3

Figure 2: Primary ESI+ MS fragmentation pathways highlighting chlorine isotope retention.

Conclusion

The orthogonal application of NMR, FT-IR, and LC-MS creates a robust, self-validating analytical profile for 5-Chloro-2-(methylamino)benzoic acid. By understanding the causality of solvent effects, matrix interactions, and ionization behaviors, researchers can confidently verify the structural integrity of this critical pharmaceutical intermediate.

References

  • American Chemical Society (ACS). "New Synthesis of Diazepam." Journal of Organic Chemistry, 1980, 45, 9, 1675–1681. URL: [Link]

  • ChemIndex Database. "33280-14-7 | 5-chloro-2-(methylamino)benzoic acid". URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of 5-Chloro-2-(methylamino)benzoic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, process optimization, and validated protocols for the mono-N-methylation of deactivated anthranil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, process optimization, and validated protocols for the mono-N-methylation of deactivated anthranilic acids.

Introduction & Mechanistic Rationale

5-Chloro-2-(methylamino)benzoic acid (also known as 5-chloro-N-methylanthranilic acid) is a critical synthetic building block in medicinal chemistry. It serves as a primary precursor in the synthesis of 1,4-benzodiazepines (such as diazepam analogues), quinolones, and various targeted immunomodulators[1].

As a Senior Application Scientist, I frequently encounter a common pitfall in the synthesis of this compound: the inherent difficulty of achieving strict mono-N-methylation starting from 2-amino-5-chlorobenzoic acid.

The Causality of Alkylation Failures

Direct alkylation of 2-amino-5-chlorobenzoic acid using methyl iodide (MeI) and a base is fundamentally flawed due to competing nucleophilicities.

  • Esterification: The carboxylic acid moiety is a superior nucleophile compared to the deactivated, electron-poor aniline nitrogen, leading to rapid formation of methyl 2-amino-5-chlorobenzoate.

  • Over-alkylation: Even if the nitrogen is successfully mono-alkylated, the resulting secondary amine is significantly more nucleophilic than the primary amine starting material. This inevitably drives the reaction toward the N,N-dimethylated byproduct.

The Solution: The Isatoic Anhydride Strategy

To circumvent these issues, the most robust and self-validating approach is the Isatoic Anhydride Route [1, 2]. By reacting the starting material with triphosgene, we simultaneously protect the carboxylic acid and activate the amine by forming a cyclic mixed anhydride (5-chloroisatoic anhydride). In this intermediate, the nitrogen is incorporated into an imide-like cyclic carbamate. This structural change renders the N-H proton sufficiently acidic (pKa ~8.5) to be deprotonated by mild bases (e.g., K₂CO₃), while sterically and electronically restricting the nitrogen to strict mono-alkylation. Subsequent base-promoted hydrolysis selectively opens the anhydride, releasing CO₂ and yielding the pure secondary amine.

Pathway Visualization

SynthesisPathway SM 2-Amino-5-chlorobenzoic acid (Primary Amine) IA 5-Chloroisatoic Anhydride (Cyclic Carbamate) SM->IA Triphosgene THF, 60°C PROD 5-Chloro-2-(methylamino)benzoic acid (Target Secondary Amine) SM->PROD CH2O, NaBH4 Controlled BYPROD N,N-Dimethyl Byproducts & Methyl Esters SM->BYPROD Direct MeI/Base (Uncontrolled) MIA N-Methyl-5-chloroisatoic Anhydride (Mono-alkylated Imide) IA->MIA MeI, K2CO3 DMF, RT MIA->PROD NaOH (aq) EtOH, Reflux

Figure 1: Mechanistic pathways for the N-methylation of 2-amino-5-chlorobenzoic acid.

Quantitative Data Summary

When designing a scalable workflow, comparing the efficiency of synthetic routes is critical. Table 1 summarizes the performance metrics of the three primary strategies.

Table 1: Comparative Analysis of N-Methylation Strategies

ParameterRoute A: Isatoic Anhydride (Recommended)Route B: Reductive AminationRoute C: Direct Alkylation (MeI/Base)
Overall Yield 75% – 85% (Over 3 steps)50% – 65% (1 step)< 20% (Complex mixture)
Purity Profile Excellent (>98%), self-purifying intermediatesModerate (Requires column chromatography)Poor (Heavy over-alkylation)
Reaction Time ~10 hours total~4 hoursN/A
Scalability High (Kilogram scale proven)Moderate (Exothermic reduction limits scale)Low
Primary Challenge Safe handling of triphosgeneControlling mono- vs. di-alkylationSeparation of ester/amide byproducts

Experimental Protocols

Protocol A: The Isatoic Anhydride Route (High-Purity Standard)

This protocol is designed as a self-validating system; the precipitation of intermediates at each step confirms the success of the prior transformation.

Step 1: Synthesis of 5-Chloroisatoic Anhydride

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a gas scrubber (to neutralize HCl and trace phosgene).

  • Reaction: Dissolve 2-amino-5-chlorobenzoic acid (17.1 g, 100 mmol) in anhydrous THF (200 mL). Slowly add triphosgene (11.8 g, 40 mmol, 1.2 eq of phosgene) in portions at room temperature.

  • Heating: Heat the mixture to 60 °C for 4 hours. Causality Check: The initial suspension will clear, followed by the precipitation of the product as the cyclic anhydride forms and becomes insoluble in THF.

  • Workup: Cool to room temperature, filter the precipitate, wash with cold hexanes (50 mL), and dry under vacuum. Yield: ~18.5 g (93%).

Step 2: N-Methylation to N-Methyl-5-chloroisatoic Anhydride

  • Reaction: Suspend 5-chloroisatoic anhydride (15.0 g, 76 mmol) in anhydrous DMF (100 mL). Add finely powdered K₂CO₃ (15.7 g, 114 mmol).

  • Alkylation: Dropwise add methyl iodide (MeI) (12.9 g, 91 mmol) over 15 minutes. Stir vigorously at room temperature for 4 hours.

  • Workup: Pour the mixture into ice water (400 mL). The N-methylated intermediate will immediately precipitate as a white solid. Filter, wash with water, and dry. Yield: ~14.5 g (90%) [2].

Step 3: Base-Promoted Hydrolysis

  • Reaction: Suspend N-methyl-5-chloroisatoic anhydride (10.5 g, 50 mmol) in ethanol (50 mL). Add 10% aqueous NaOH (50 mL).

  • Hydrolysis: Heat to reflux for 2 hours. Causality Check: The evolution of CO₂ gas indicates the successful opening of the anhydride ring and decarboxylation of the carbamate.

  • Isolation: Cool the solution and concentrate under reduced pressure to remove ethanol. Carefully acidify the aqueous layer with 2M HCl to pH 3–4. The target 5-chloro-2-(methylamino)benzoic acid will precipitate as pale yellow crystals. Filter, wash with cold water, and dry. Yield: ~8.3 g (90%).

Protocol B: Controlled Reductive Amination (Alternative Route)

Use this route when atom economy and time are prioritized over absolute crude purity.

  • Imine Formation: Dissolve 2-amino-5-chlorobenzoic acid (8.5 g, 50 mmol) in methanol (100 mL). Add aqueous formaldehyde (37% w/w, 4.2 mL, 52.5 mmol). Stir at room temperature for 1 hour.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Carefully add sodium borohydride (NaBH₄) (2.8 g, 75 mmol) in small portions to control effervescence.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with water (20 mL), concentrate the methanol, and adjust the pH to 4 with 1M HCl to precipitate the product. Note: Recrystallization from ethyl acetate is mandatory to remove trace N,N-dimethyl byproducts.

References

  • Gates, M. "New Synthesis of Diazepam." Journal of Organic Chemistry, 1980, 45(9), 1675-1681.[Link]

  • Starosotnikov, A. M., et al. "Copper(II)-Catalyzed (3+2) Cycloaddition of 2H-Azirines to Six-Membered Cyclic Enols as a Route to Pyrrolo[3,2-c]quinolone, Chromeno[3,4-b]pyrrole, and Naphtho[1,8-ef]indole Scaffolds." Molecules, 2022, 27(17), 5651.[Link]

Application

HPLC method for purity analysis of 5-Chloro-2-(methylamino)benzoic acid

Application Note: HPLC Method Development and Validation for the Purity Analysis of 5-Chloro-2-(methylamino)benzoic acid Introduction 5-Chloro-2-(methylamino)benzoic acid is a critical intermediate in the synthesis of va...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development and Validation for the Purity Analysis of 5-Chloro-2-(methylamino)benzoic acid

Introduction

5-Chloro-2-(methylamino)benzoic acid is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). In drug development, ensuring the chemical purity of such intermediates is paramount; trace impurities—such as unreacted starting materials, positional isomers, or degradation products—can significantly impact the efficacy, safety, and yield of the final drug product. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol designed specifically for the precise purity analysis of 5-Chloro-2-(methylamino)benzoic acid.

Scientific Principles & Causality (Method Rationale)

Developing a reliable HPLC method for 5-Chloro-2-(methylamino)benzoic acid requires a deep understanding of its structural features. The molecule possesses a hydrophobic aromatic ring, an electron-withdrawing chlorine atom, a weakly basic secondary amine (methylamino group), and a strongly acidic carboxylic acid group.

  • Stationary Phase Selection: Reverse-phase HPLC (RP-HPLC) utilizing a C18 or mixed-mode stationary phase is the preferred method for benzoic acid derivatives due to its simplicity, speed, and stability[1]. The non-polar C18 carbon chains effectively interact with the hydrophobic aromatic core of the analyte. For highly polar or amphoteric benzoic acid derivatives containing secondary amines, optimized reverse-phase methods are recommended to ensure adequate retention and prevent early elution in the void volume[2].

  • Mobile Phase Causality: Because the molecule is amphoteric, pH control is the most critical chromatographic parameter. If the mobile phase pH is near the pKa of the carboxylic acid (~4.0), the analyte will exist in a partially ionized state, leading to split peaks, poor retention, and severe tailing. By utilizing an acidic mobile phase (e.g., pH 2.5 using Formic Acid or Phosphoric Acid), the ionization of the carboxylic acid is completely suppressed[1]. This forces the molecule into a consistently lipophilic, neutral state, maximizing its interaction with the C18 stationary phase and yielding sharp, symmetrical peaks.

  • Detection Strategy: The extended conjugation between the aromatic ring, the carboxylic acid, and the lone pair on the nitrogen provides a strong UV chromophore. UV detection at 254 nm is optimal for capturing both the main analyte and its structurally related impurities with high sensitivity[3].

Experimental Protocol

This protocol is designed as a self-validating system. By incorporating blank injections, standard curves, and system suitability testing (SST) prior to sample analysis, the method ensures real-time verification of instrument performance.

Reagents and Materials
  • Standard: 5-Chloro-2-(methylamino)benzoic acid reference standard (≥99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and HPLC-grade Water.

  • Modifiers: Formic acid (analytical grade, ~98%).

  • Filtration: 0.45 µm PTFE syringe filters.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters for 5-Chloro-2-(methylamino)benzoic acid

ParameterSpecificationCausality / Rationale
Column C18 (250 mm × 4.6 mm, 5 µm)Provides a high theoretical plate count necessary for resolving structurally similar isomers.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.5)Suppresses carboxylic acid ionization, preventing peak tailing and improving retention[1].
Mobile Phase B Acetonitrile + 0.1% Formic AcidEnsures complete elution of strongly hydrophobic impurities.
Elution Mode Gradient (10% B to 80% B over 20 min)Resolves polar impurities early and elutes the main peak cleanly without excessive run times.
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable system backpressure.
Injection Vol. 10 µLPrevents column overloading while maintaining an adequate limit of detection.
Column Temp. 30°CStabilizes mobile phase viscosity and improves retention time reproducibility.
Detection UV at 254 nmMaximizes the signal-to-noise ratio for aromatic carboxylic acids[3].
Step-by-Step Sample Preparation Workflow
  • Diluent Preparation: Prepare a diluent consisting of 90:10 (v/v) Water:Acetonitrile. Crucial Insight: Matching the diluent as closely as possible to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting/splitting) upon injection.

  • Standard Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution: Dilute the stock solution 1:10 with diluent to achieve a final target concentration of 100 µg/mL.

  • Sample Preparation: Weigh 10.0 mg of the synthesized 5-Chloro-2-(methylamino)benzoic acid batch. Dissolve in 10 mL of diluent, sonicate, and dilute 1:10 to match the standard concentration.

  • Filtration: Filter all working solutions through a 0.45 µm PTFE syringe filter directly into HPLC autosampler vials to remove particulate matter that could clog the column frit or damage the injection valve.

System Suitability and Method Validation

To ensure the method is fit for its intended purpose in a regulatory environment, validation must be performed in strict accordance with ICH Q2(R1) guidelines[4].

System Suitability Testing (SST)

Before analyzing the batch samples, inject the Working Standard Solution six times consecutively to establish system readiness:

  • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.

  • Tailing Factor (T): Must be ≤ 1.5 (verifies that secondary interactions with residual column silanols are successfully mitigated by the acidic mobile phase).

  • Theoretical Plates (N): Must be ≥ 5000.

Validation Parameters Summary

Table 2: ICH Q2(R1) Validation Criteria for Purity Analysis

Validation ParameterICH Q2(R1) RequirementAcceptance Criteria
Specificity Complete discrimination of the analyte[4].Blank injection shows no interfering peaks at the retention time of the API. Resolution (Rs) > 2.0 between analyte and known impurities.
Linearity Minimum of 5 concentrations[4].Correlation coefficient (R²) ≥ 0.999 across the range of 25% to 150% of the target concentration (25 - 150 µg/mL).
Precision (Repeatability) Minimum of 6 determinations at 100% test conc[4].%RSD of peak area ≤ 2.0% for 6 replicate injections.
Accuracy (Recovery) Assessed over 3 concentration levels[4].Mean recovery of spiked impurities must fall between 98.0% and 102.0%.
Limit of Quantitation (LOQ) Lowest amount quantitatively determined[4].Signal-to-Noise (S/N) ratio ≥ 10:1.

Analytical Workflow Diagram

The following diagram illustrates the logical progression from sample preparation through chromatographic analysis and final ICH-compliant validation.

HPLC_Workflow SamplePrep Sample Preparation (Dilution & Filtration) Injection Sample Injection (Autosampler) SamplePrep->Injection Equilibration Column Equilibration (C18, Acidic Mobile Phase) Equilibration->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection (λ = 254 nm) Separation->Detection DataAnalysis Data Integration & Peak Area Calculation Detection->DataAnalysis Validation Method Validation (ICH Q2(R1) Criteria) DataAnalysis->Validation

Figure 1: Analytical workflow for the HPLC purity analysis and validation of benzoic acid derivatives.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

Sources

Method

Protocol for the N-methylation of 2-amino-5-chlorobenzoic acid

Technical Application Note: Selective N-Methylation of 2-Amino-5-Chlorobenzoic Acid Part 1: Executive Summary & Strategic Rationale Objective: To provide a robust, scalable protocol for the mono-N-methylation of 2-amino-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Selective N-Methylation of 2-Amino-5-Chlorobenzoic Acid

Part 1: Executive Summary & Strategic Rationale

Objective: To provide a robust, scalable protocol for the mono-N-methylation of 2-amino-5-chlorobenzoic acid (CAS: 635-21-2) to yield N-methyl-2-amino-5-chlorobenzoic acid (CAS: 2099-22-1).

The Challenge: The N-methylation of anthranilic acid derivatives presents a classic chemoselectivity paradox:

  • Regioselectivity: The presence of the carboxylic acid at the ortho position and a chlorine atom at the para position to the amine deactivates the aniline nitrogen, making it a poor nucleophile.

  • Poly-alkylation: Standard alkylation with methyl iodide (MeI) often leads to inseparable mixtures of mono-methyl, di-methyl, and quaternary ammonium salts.

  • Cyclization Risk: Anthranilic acids reacting with aldehydes can spontaneously cyclize to form 1,2-dihydro-3,1-benzoxazin-4-ones, trapping the reaction before the desired amine is formed.

The Solution: This protocol utilizes a Reductive Amination via Benzoxazinone Intermediate approach. Unlike direct alkylation, this method exploits the tendency of anthranilic acids to react with formaldehyde to form a cyclic intermediate. Selective reduction of this intermediate with Sodium Borohydride (NaBH₄) yields the desired mono-methylated product with high specificity, avoiding over-methylation.

Part 2: Mechanistic Insight

The reaction does not proceed through a simple imine (Schiff base) in the same way as simple anilines. The proximity of the carboxylic acid traps the imine into a cyclic hemiaminal or lactone equivalent (Benzoxazinone).

Mechanism Description:

  • Condensation: 2-amino-5-chlorobenzoic acid condenses with formaldehyde.

  • Cyclization: The carboxyl group attacks the imine carbon, forming 6-chloro-1,2-dihydro-3,1-benzoxazin-4-one.

  • Reduction: Borohydride attacks the cyclic C=N bond or the hemiaminal, cleaving the ring and reducing the methylene group to a methyl group, releasing the free acid.

ReactionMechanism Substrate 2-Amino-5-chlorobenzoic Acid (Substrate) Intermediate Cyclic Intermediate (6-Chloro-1,2-dihydro-3,1-benzoxazin-4-one) Substrate->Intermediate Condensation & Cyclization (MeOH) Formaldehyde + (CH2O)n Product N-Methyl-2-amino-5-chlorobenzoic Acid (Target) Intermediate->Product Ring Opening Reduction Reagent + NaBH4

Figure 1: Mechanistic pathway highlighting the critical cyclic intermediate that enforces mono-selectivity.

Part 3: Materials & Equipment

Reagents Table

ReagentCAS No.[1]Equiv.[2]RoleCritical Specification
2-Amino-5-chlorobenzoic acid 635-21-21.0SubstratePurity >98%; HPLC
Paraformaldehyde 30525-89-43.0 - 5.0Methyl SourcePowder (depolymerizes in situ)
Sodium Borohydride 16940-66-22.5ReductantGranules preferred over powder for controlled release
Methanol 67-56-1SolventSolventAnhydrous grade not strictly required but preferred
Sodium Methoxide (NaOMe) 124-41-41.0BaseOptional: Improves solubility of starting acid

Equipment:

  • 3-Neck Round Bottom Flask (equipped with reflux condenser and internal thermometer).

  • Ice/Water bath (critical for exotherm control).

  • Overhead mechanical stirrer (magnetic stirring may fail if slurry becomes thick).

  • pH meter or strips (range 1-14).

Part 4: Experimental Protocol

Step 1: Solubilization and Imine Formation
  • Charge the 3-neck flask with 2-amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol) and Methanol (100 mL).

  • Optimization Note: The starting material has poor solubility in neutral methanol. Add Sodium Methoxide (25% in MeOH, 1.0 equiv) dropwise until a clear solution or fine suspension is obtained. This forms the sodium benzoate salt, increasing nucleophilicity.

  • Add Paraformaldehyde (5.25 g, ~175 mmol, 3.0 equiv) in one portion.

  • Heat the mixture to Reflux (65°C) for 2 hours.

    • Checkpoint: The solution often turns slightly yellow. TLC (50:50 EtOAc/Hexane) should show consumption of the starting aniline and formation of a non-polar spot (benzoxazinone intermediate).

Step 2: Reductive Ring Opening
  • Cool the reaction mixture to 0–5°C using an ice bath.

  • CRITICAL SAFETY STEP: Add Sodium Borohydride (5.5 g, 145 mmol, 2.5 equiv) portion-wise over 30 minutes.

    • Caution: Vigorous evolution of hydrogen gas will occur. Ensure good ventilation. Do not let the internal temperature rise above 10°C during addition to prevent over-reduction or side reactions.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir for 12 hours (overnight).

Step 3: Quench and Isolation
  • Evaporate the Methanol under reduced pressure (Rotavap) to approximately 20% of the original volume.

  • Dilute the residue with Water (100 mL). The mixture will be basic (pH > 10).

  • Acidify carefully with 1M HCl to pH 4–5 .

    • Observation: The product, N-methyl-2-amino-5-chlorobenzoic acid, is amphoteric but least soluble at its isoelectric point (approx pH 4.5). A thick precipitate should form.

  • Stir the slurry at 0°C for 1 hour to maximize precipitation.

  • Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 20 mL) to remove inorganic salts (NaCl, Borates).

Step 4: Purification (If required)[4]
  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (80:20). Cool slowly to 4°C.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Part 5: Quality Control & Validation

Expected Analytical Data:

  • Appearance: Off-white to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Look for the disappearance of the broad –NH₂ singlet (typically ~7.0 ppm).

    • Diagnostic Peak: A new singlet or doublet (coupling with NH) corresponding to the N-methyl group at δ 2.80 – 2.95 ppm .

    • A broad singlet at δ >12.0 ppm for the carboxylic acid proton.

  • HPLC Purity: >98.0% (Area %).

    • Impurity Marker: Unreacted starting material (retention time usually lower than product) and dimethylated byproduct (rare with this method, but retention time higher).

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield / No Precipitate pH not at isoelectric point.Adjust pH carefully to 4.5. If too acidic (pH < 2), the amine protonates and dissolves. If too basic, the carboxylate dissolves.
Starting Material Remains Incomplete imine formation.Increase reflux time in Step 1 or increase Paraformaldehyde to 5.0 equiv.
Ester Formation (O-methylation) Methanol reacting with acid.Unlikely with NaBH4, but possible if H2SO4 was used. Ensure no strong mineral acid is present during reflux.

Part 6: Process Workflow Diagram

Workflow Start Start: 2-Amino-5-chlorobenzoic Acid Step1 Step 1: Solubilization (MeOH + NaOMe) Start->Step1 Step2 Step 2: Imine Formation (Paraformaldehyde, Reflux 2h) Step1->Step2 Step3 Step 3: Reduction (NaBH4, 0°C -> RT) Step2->Step3 Step4 Step 4: Acidification to pH 4.5 (Precipitation) Step3->Step4 QC QC: NMR/HPLC Step4->QC

Figure 2: Operational workflow for the synthesis of N-methyl-2-amino-5-chlorobenzoic acid.

References

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System.[3] Chemical Society Reviews, 27, 395-404. Link

  • March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Setamdideh, D., & Sepehraddin, F. (2014).[4] Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin.[5] Journal of the Mexican Chemical Society, 58(1).[5] Link

  • Vertex AI Search Result 1.10 . (2026). Methyl 5-chloroanthranilate Properties and Synthesis. ChemicalBook.[1] Link (Used for physical property verification of the ester analog).

  • Vertex AI Search Result 1.14 . (2014). Preparation of Acridone via N-phenylanthranilic acid.[6] Organic Syntheses. Link (Context for cyclization risks of anthranilic acids).

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 5-Chloro-2-(methylamino)benzoic Acid in Advanced Agrochemical Synthesis

Abstract: This document provides a detailed technical guide on the application of 5-Chloro-2-(methylamino)benzoic acid as a versatile intermediate in the synthesis of novel agrochemical candidates. While historically mor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed technical guide on the application of 5-Chloro-2-(methylamino)benzoic acid as a versatile intermediate in the synthesis of novel agrochemical candidates. While historically more prevalent in pharmaceutical and dye manufacturing, the unique structural motifs of this compound—a chlorinated anthranilic acid derivative—present significant opportunities for creating potent herbicides, insecticides, and fungicides. We will explore its chemical reactivity, outline a detailed protocol for a representative synthesis of a biologically active amide, and discuss the rationale behind its use in constructing complex agrochemical scaffolds.

Introduction: Unlocking a Versatile Building Block

5-Chloro-2-(methylamino)benzoic acid is a substituted anthranilic acid, a class of compounds that serves as a cornerstone for numerous bioactive molecules. Its structure is characterized by three key functional groups: a carboxylic acid, a secondary N-methyl amine, and a chlorine atom on the aromatic ring. This specific arrangement offers a powerful synthetic handle for building complex molecular architectures.

  • The Carboxylic Acid: Provides a reactive site for conversion into esters, amides, or acid halides, enabling linkage to other molecular fragments.

  • The N-methylamino Group: Influences the electronic properties of the ring and can participate in cyclization reactions. The methyl group provides steric and electronic differentiation from primary amines.

  • The Chlorine Atom: Acts as a crucial substituent that can enhance the biological activity and metabolic stability of the final compound, a common strategy in agrochemical design to increase efficacy and field persistence.

While direct, large-scale application of this specific molecule in commercial agrochemicals is not as widely documented as its use in other fields, its structure is analogous to key intermediates in the synthesis of modern pesticides, such as the anthranilamide insecticides. This guide will therefore focus on a representative, high-yield transformation that exemplifies its potential in creating novel active ingredients.

Core Application: Synthesis of N-Aryl Amide Derivatives

A primary application of 5-Chloro-2-(methylamino)benzoic acid in an agrochemical context is its conversion to a carboxamide. The amide bond is a critical linker in many successful pesticides, including boscalid (fungicide) and chlorantraniliprole (insecticide). This protocol details the synthesis of a model N-aryl amide, a common scaffold in bioactive compound discovery. The process involves two key stages: activation of the carboxylic acid to an acid chloride, followed by coupling with a substituted aniline.

Synthetic Workflow Overview

The overall synthetic strategy is a robust and widely used method for amide bond formation, prized for its efficiency and high yields.

G A 5-Chloro-2-(methylamino)benzoic acid (Starting Material) B Thionyl Chloride (SOCl₂) Activation Step A->B Reflux, Toluene C 5-Chloro-2-(methylamino)benzoyl chloride (Activated Intermediate) B->C Forms reactive acid chloride E Target N-Aryl Amide (Final Product) C->E Amide Coupling D Substituted Aniline (Coupling Partner) D->E Base (e.g., Pyridine) DCM, 0°C to RT

Caption: Workflow for the two-step synthesis of a target N-aryl amide.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of a model compound, N-(4-cyanophenyl)-5-chloro-2-(methylamino)benzamide .

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )QuantityNotes
5-Chloro-2-(methylamino)benzoic acid700-47-0185.6110.0 g (53.9 mmol)Starting material
Thionyl Chloride (SOCl₂)7719-09-7118.978.7 mL (118.5 mmol)Use in a fume hood, moisture-sensitive
Toluene108-88-392.14100 mLAnhydrous grade
4-Aminobenzonitrile873-74-5118.146.36 g (53.9 mmol)Coupling partner
Pyridine110-86-179.108.7 mL (107.8 mmol)Anhydrous, acts as a base
Dichloromethane (DCM)75-09-284.93150 mLAnhydrous grade
Step 1: Synthesis of 5-Chloro-2-(methylamino)benzoyl chloride (Intermediate)

Rationale: The conversion of the carboxylic acid to a more reactive acid chloride is a classic activation strategy. Thionyl chloride is an excellent choice as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. Toluene is used as a non-reactive, high-boiling solvent suitable for reflux conditions.

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to remove moisture.

  • Reagent Addition: To the flask, add 5-Chloro-2-(methylamino)benzoic acid (10.0 g, 53.9 mmol) and anhydrous toluene (100 mL).

  • Reaction Initiation: While stirring, carefully add thionyl chloride (8.7 mL, 118.5 mmol) dropwise at room temperature. The addition should be performed in a well-ventilated fume hood.

  • Reflux: Heat the mixture to reflux (approximately 110°C) and maintain for 3 hours. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

  • Work-up: After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 5-Chloro-2-(methylamino)benzoyl chloride is a solid and can be used in the next step without further purification.

Step 2: Amide Coupling to form N-(4-cyanophenyl)-5-chloro-2-(methylamino)benzamide

Rationale: This step forms the critical amide bond. The reaction is performed at a low temperature initially to control the exothermicity of the reaction between the highly reactive acid chloride and the amine. Dichloromethane is an excellent solvent as it is relatively inert and dissolves both reactants. Pyridine is added as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Setup: In a separate 500 mL flask equipped with a stir bar and under a nitrogen atmosphere, dissolve 4-aminobenzonitrile (6.36 g, 53.9 mmol) and anhydrous pyridine (8.7 mL, 107.8 mmol) in anhydrous dichloromethane (150 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reactant Addition: Dissolve the crude 5-Chloro-2-(methylamino)benzoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours (overnight).

  • Quenching & Extraction: Quench the reaction by adding 100 mL of 1M HCl (aq). Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the final product as a solid.

Mechanistic Rationale and Significance

The synthesis capitalizes on the inherent reactivity of the starting material to build a molecule with features common to modern agrochemicals.

G cluster_0 Starting Material cluster_1 Synthetic Transformation cluster_2 Potential Agrochemical Scaffold A 5-Chloro-2-(methylamino)benzoic acid (Electron-rich core with key reactive handles) B Amide Bond Formation (Key linker strategy) A->B Increases Molecular Complexity C N-Aryl Benzamide (Proven bioactive core) B->C Introduces Toxophore/Pharmacophore

Caption: Logical relationship from starting material to a bioactive scaffold.

The resulting N-aryl benzamide structure is significant for several reasons:

  • Structural Rigidity: The amide bond introduces a degree of planarity, which can be crucial for fitting into the active site of a target enzyme or receptor in a pest.

  • Modulation of Properties: The chlorine atom on one ring and the cyano group on the other are strong electron-withdrawing groups. These substituents are not merely decorative; they are strategically placed to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, all of which are critical parameters for a successful agrochemical active ingredient.

Conclusion

5-Chloro-2-(methylamino)benzoic acid represents a valuable and perhaps underutilized intermediate in the field of agrochemical discovery. Its pre-installed N-methyl and chloro-substituents provide a head start in molecular design. The straightforward, high-yielding protocol for its conversion into N-aryl amides demonstrates its utility as a building block for creating novel compounds. Researchers can adapt this protocol by varying the coupling partner (e.g., using different anilines, aliphatic amines, or heterocyclic amines) to rapidly generate libraries of new molecules for biological screening, accelerating the discovery of next-generation crop protection agents.

References

  • Jeschke, P. (2010). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science, 66(1), 10-27. URL: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. URL: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. (General reference for the use of thionyl chloride). URL: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. URL: [Link]

Method

Experimental protocol for studying the biological activity of benzoic acid derivatives

Application Note & Technical Guide Abstract Benzoic acid and its derivatives represent a foundational scaffold in medicinal chemistry, exhibiting diverse biological activities ranging from antimicrobial preservation to n...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Abstract

Benzoic acid and its derivatives represent a foundational scaffold in medicinal chemistry, exhibiting diverse biological activities ranging from antimicrobial preservation to non-steroidal anti-inflammatory action.[1][2] However, the amphiphilic nature and pKa-dependent activity of these compounds often lead to inconsistent experimental data. This guide provides a standardized, field-validated protocol for assessing the antimicrobial, antioxidant, and cytotoxic profiles of benzoic acid derivatives. It emphasizes the critical role of pH control and solvent compatibility to ensure reproducible, high-fidelity data.

Introduction & Chemical Logic (SAR)

The biological activity of benzoic acid derivatives is governed by the Structure-Activity Relationship (SAR) of the benzene ring substituents and the ionization state of the carboxylic acid group.

  • The pKa Factor: The pKa of benzoic acid is approximately 4.2. At physiological pH (7.4), >99.9% of the molecule exists in the ionized benzoate form, which poorly penetrates biological membranes.

  • Expert Insight: For antimicrobial assays, standard Mueller-Hinton Broth (pH 7.2–7.4) may yield false negatives. To accurately assess potency, it is often necessary to adjust media pH or utilize specific cation-adjusted formulations that do not neutralize the weak acid pharmacophore [1].

  • Substituent Effects:

    • Electron-withdrawing groups (e.g., -NO₂, -Cl) at the para position increase acidity (lower pKa), potentially enhancing solubility but altering membrane permeability.

    • Lipophilic groups (e.g., -alkyl) enhance membrane affinity but reduce aqueous solubility.

Reagent Preparation & Solubility

Challenge: Benzoic acid derivatives often precipitate upon dilution into aqueous media. Solution: Use a "Step-Down" dilution method with Dimethyl Sulfoxide (DMSO).

Stock Solution Protocol
  • Solvent: 100% DMSO (Molecular Biology Grade). Avoid ethanol for cell assays due to high volatility and cytotoxicity.

  • Concentration: Prepare a 100 mM or 50 mg/mL master stock.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C.

  • Working Solution: Dilute the master stock into the assay medium such that the final DMSO concentration is ≤ 1% (v/v) for bacteria and ≤ 0.5% (v/v) for mammalian cells.

Table 1: Solvent Tolerance Limits

Assay Type Max DMSO % Recommended Solvent Control Note
Antimicrobial (Bacteria) 2.0% Media + 2% DMSO Some Gram-negatives are sensitive to >1% DMSO.
Antimicrobial (Fungi) 1.0% Media + 1% DMSO Fungi are highly sensitive to solvent effects.
Mammalian Cell Culture 0.5% Media + 0.5% DMSO >0.5% induces membrane permeabilization artifacts.

| DPPH (Antioxidant) | 10% | Methanol/Ethanol | DMSO can interfere with radical scavenging kinetics. |

Experimental Workflow Visualization

ExperimentalWorkflow cluster_Screens Biological Screening Cascade Synthesis Synthesis of Benzoic Acid Derivatives QC QC: NMR / HPLC Purity > 95% Synthesis->QC Stock Stock Preparation (100 mM in DMSO) QC->Stock MIC Antimicrobial Assay (CLSI Broth Microdilution) Stock->MIC DPPH Antioxidant Assay (DPPH Radical Scavenging) Stock->DPPH MTT Cytotoxicity Assay (MTT / Fibroblasts) Stock->MTT Analysis Data Analysis (IC50 / MIC Calculation) MIC->Analysis DPPH->Analysis MTT->Analysis Validation Hit Validation (Repeat n=3) Analysis->Validation Select Hits

Figure 1: Integrated workflow for the biological characterization of benzoic acid derivatives, ensuring quality control prior to multi-parametric screening.

Protocol 1: Antimicrobial Activity (MIC Determination)

Standard: Modified CLSI M07 (Aerobes) [2]. Objective: Determine the Minimum Inhibitory Concentration (MIC).

Materials
  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Controls: Ciprofloxacin (Positive), 1% DMSO (Solvent), Sterility Control.

Step-by-Step Procedure
  • Inoculum Prep: Prepare a 0.5 McFarland standard suspension (

    
     CFU/mL) in saline. Dilute 1:100 in CAMHB to reach 
    
    
    
    CFU/mL.
  • Plate Setup: Use a 96-well round-bottom plate.

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of test compound (at 2x highest concentration) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard 100 µL from column 10.

    • Result: 2-fold dilution series (e.g., 512 µg/mL to 1 µg/mL).

    • Column 11: Growth Control (Bacteria + Media + Solvent).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11. Final volume = 200 µL.

  • Incubation: 37°C for 16–20 hours (ambient air, no CO₂).

  • Readout: The MIC is the lowest concentration showing no visible turbidity .[3]

    • Validation: Add 30 µL of Resazurin (0.01%) and incubate for 2 hours. Blue = No Growth (Dead/Inhibited); Pink = Growth (Live).

Protocol 2: Antioxidant Activity (DPPH Assay)

Objective: Measure the ability of the derivative to donate hydrogen atoms.[4] Mechanism: The purple DPPH radical (


) is reduced to yellow hydrazine (

).
Procedure
  • Reagent: Prepare 0.1 mM DPPH solution in Methanol (freshly made, protect from light).

  • Setup:

    • Test Sample: 20 µL Compound (in Methanol) + 180 µL DPPH solution.

    • Blank: 20 µL Methanol + 180 µL Methanol.

    • Negative Control: 20 µL Methanol + 180 µL DPPH solution.

    • Positive Control: Ascorbic Acid (serial dilutions).

  • Incubation: 30 minutes in the dark at room temperature.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    [3][5]
    

Protocol 3: Cytotoxicity (MTT Assay)

Objective: Ensure the derivative kills bacteria/radicals without killing host cells (Selectivity Index).

Procedure
  • Seeding: Seed HEK293 or NIH/3T3 fibroblasts at

    
     cells/well in DMEM + 10% FBS. Incubate 24h to adhere.
    
  • Treatment: Remove media. Add 100 µL fresh media containing test compounds (serial dilutions).

    • Critical: Include a "Media Only" blank and a "Cells + DMSO" control.

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Readout: Measure Absorbance at 570 nm .

Mechanism of Action Visualization

Mechanism Compound Benzoic Acid Derivative (Undissociated Form) Membrane Bacterial Cell Membrane Compound->Membrane Passive Diffusion Intracellular Intracellular Space (pH ~7.4) Membrane->Intracellular Enters Cytoplasm Dissociation Dissociation: R-COOH -> R-COO- + H+ Intracellular->Dissociation Driven by neutral pH Collapse pH Gradient Collapse (Proton Motive Force Loss) Dissociation->Collapse Acidification Death Cell Death / Stasis Collapse->Death

Figure 2: The "Weak Acid Preservative" mechanism. The undissociated molecule penetrates the membrane, then dissociates inside the cell, acidifying the cytoplasm and collapsing the proton gradient.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in MIC wells Compound insolubility in aqueous media.Reduce max concentration or use a lower-range dilution series. Check visual clarity before adding bacteria.
High background in MTT Serum interference or phenol red.[6]Use phenol red-free media for the MTT incubation step. Ensure complete removal of media before adding DMSO.
Inconsistent DPPH data Light sensitivity or reaction time.Perform all steps in low light. Ensure exactly 30 min incubation.
No antimicrobial activity pH of media is too high (neutralizing the acid).Measure media pH. If testing acid-dependent mechanism, adjust media pH to 5.5–6.0 (if organism tolerates) or acknowledge pKa limitation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[7] M100: Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[8] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay.[5][9] Journal of Food Science and Technology, 48(4), 412–422. [Link]

  • Mosmann, T. (1983).[10] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[10] [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Chloro-2-(methylamino)benzoic Acid Synthesis

Ticket ID: CHEM-SUP-2024-05-CMBA Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Introduction: The Critical Intermediate You are likely...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEM-SUP-2024-05-CMBA Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Critical Intermediate

You are likely synthesizing 5-Chloro-2-(methylamino)benzoic acid (CAS: 33280-14-7) as a precursor for benzodiazepines (e.g., chlordiazepoxide, diazepam derivatives) or non-steroidal anti-inflammatory drugs.[1]

In industrial and research settings, users often report yields stalling at 40–50% due to three primary failure modes:

  • Catalyst Deactivation: In the copper-catalyzed substitution (Goldberg reaction).[1]

  • Polymerization/Tars: Thermal decomposition at high reaction temperatures.

  • Isolation Losses: Incorrect pH handling during the workup of the zwitterionic product.

This guide provides two optimized workflows. Protocol A is the scalable industrial standard (Substitution), while Protocol B is a high-yield alternative for laboratory scale (Reductive Amination).[1]

Module 1: The Modified Goldberg Reaction (Substitution)

Best for: Scale-up (>100g), cost-efficiency.[1] Core Reaction: 2,5-Dichlorobenzoic acid + Methylamine


 Product[1]
Troubleshooting Dashboard
SymptomProbable CauseCorrective Action
Blue/Green Sludge Catalyst poisoning or oxidation of Cu(0) to Cu(II).[1]Switch to CuI (10 mol%) + L-Proline (20 mol%) ligand system.[1] Maintain inert atmosphere (

).
Low Conversion (<50%) Poor solubility of potassium salt; "Hard" base used.[1]Use

(milled) instead of NaOH.[1] Add phase transfer catalyst (TBAB) if using aqueous/organic biphasic systems.[1]
Black Tar Formation Temperature too high (>130°C); Oxidative polymerization.[1]Limit temp to 90–100°C. Degas solvents thoroughly before heating.
Optimized Protocol: Ligand-Promoted Coupling

Standard copper powder protocols often fail due to surface passivation. We recommend a ligand-assisted method.

Reagents:

  • 2,5-Dichlorobenzoic acid (1.0 equiv)[1][2]

  • Methylamine (40% aq. or 2M in THF) (3.0 equiv)[1]

  • Catalyst: CuI (10 mol%)[1]

  • Ligand: L-Proline (20 mol%) — Critical for lowering activation energy.[1]

  • Base:

    
     (2.5 equiv)[1]
    
  • Solvent: DMF or DMSO (Polar aprotic is essential).[1]

Step-by-Step:

  • Inerting: Charge flask with 2,5-dichlorobenzoic acid, CuI, L-Proline, and

    
    . Evacuate and backfill with 
    
    
    
    (3 cycles).
  • Solvation: Add DMF (degassed). Stir at RT for 15 min to allow ligand-metal complexation.

  • Addition: Add methylamine solution.

  • Reaction: Heat to 90°C . Note: Standard Goldberg requires 120°C+; the ligand allows milder conditions, reducing tar.[1]

  • Monitoring: Check HPLC at 12h. Look for disappearance of the starting material (RT ~5.2 min) and appearance of product (RT ~4.8 min).[1]

Module 2: Reductive Amination (Alternative Route)

Best for: High purity, lab scale (<50g), avoiding heavy metals.[1] Core Reaction: 5-Chloroanthranilic acid + Formaldehyde


 Product[1]
Troubleshooting Dashboard
SymptomProbable CauseCorrective Action
Dimethylation (Impurity) Excess formaldehyde; pH too high.[1]Use Paraformaldehyde (stoichiometric 1.05 equiv).[1] Control pH at 4–5 using acetic acid.
Unreacted Amine Imine hydrolysis before reduction.Ensure drying agents (

) are present during imine formation or use a one-pot protocol with

.
Optimized Protocol: Controlled Methylation

Direct alkylation with Methyl Iodide is NOT recommended due to over-alkylation to the quaternary ammonium salt.

Reagents:

  • 5-Chloroanthranilic acid (1.0 equiv)[1]

  • Paraformaldehyde (1.1 equiv)[1]

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.5 equiv) — Milder than 
    
    
    
    , prevents dimer formation.[1]
  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Step-by-Step:

  • Dissolve 5-chloroanthranilic acid in DCE.

  • Add Paraformaldehyde. Stir 30 min at RT to form the hemiaminal/imine species.

  • Add

    
     in three portions over 1 hour.
    
  • Critical Step: Add glacial acetic acid (1.0 equiv) to catalyze the imine reduction.[1]

  • Stir at RT for 16h. Quench with saturated

    
    .
    

Module 3: Isolation & Purification (The "pI" Trap)

The Issue: The product is an amino acid (zwitterion).[1][3] At neutral pH, it may be water-soluble.[1] At very low pH, it forms the hydrochloride salt (soluble).[1] At high pH, it forms the carboxylate salt (soluble).[1]

The Fix: You must target the Isoelectric Point (pI) for maximum precipitation.[1]

  • Calculated pI: ~3.8 – 4.2

Purification Workflow:

  • Workup: Dilute reaction mixture with water.

  • Clarification: Filter through Celite to remove Copper residues (if using Module 1).[1]

  • Precipitation:

    • Slowly add 1M HCl while monitoring with a pH meter.

    • Target pH: 4.0 .

    • Do not overshoot to pH 1.0 or the solid will redissolve.

  • Crystallization: If the precipitate is amorphous/sticky, heat the aqueous slurry to 60°C and let cool slowly to induce crystallization.

Visualizing the Logic

Workflow Decision Tree

Use this diagram to select the correct protocol and troubleshoot active failures.

YieldOptimization start Start: Select Synthesis Route scale Scale / Constraint? start->scale route1 Route A: Substitution (2,5-DCBA + MeNH2) scale->route1 Industrial / Low Cost route2 Route B: Reductive Amination (5-Cl-Anthranilic + CH2O) scale->route2 High Purity / Lab issue1 Issue: Low Yield / Tar? route1->issue1 sol1 Add L-Proline Ligand Switch to CuI Temp < 100°C issue1->sol1 Yes workup Workup: Isolation issue1->workup No sol1->workup issue2 Issue: Dimethyl Impurity? route2->issue2 sol2 Switch to NaBH(OAc)3 Stoichiometric CH2O issue2->sol2 Yes issue2->workup No sol2->workup ph_check Check pH workup->ph_check precip Precipitate at pI (pH ~4.0) ph_check->precip Adjust to 4.0

Caption: Decision matrix for selecting synthesis routes and troubleshooting common yield-killing bottlenecks.

FAQs: Researcher to Researcher

Q1: Can I use microwave irradiation for the Goldberg reaction (Module 1)? A: Yes. Microwave heating often improves yields in Ullmann-type couplings by reducing reaction time, which minimizes thermal decomposition of the amine. Set parameters to 110°C for 20–30 minutes. Ensure the vessel is rated for the pressure generated by methylamine.

Q2: My product is purple. What happened? A: This indicates oxidation of the aniline nitrogen or copper contamination.

  • Fix: Wash the crude solid with 5% aqueous EDTA solution (to chelate Cu) or recrystallize from Ethanol/Water with a pinch of sodium hydrosulfite (reducing agent) to bleach the color.[1]

Q3: Why use 2,5-dichlorobenzoic acid instead of 5-chloro-2-fluorobenzoic acid? A: While the fluoro-derivative reacts much faster (no catalyst needed, pure


), it is significantly more expensive.[1] For yield improvement on a budget (the core of most "yield" requests), optimizing the chloro-coupling is the standard approach.[1]

References

  • Sternbach, L. H., & Reeder, E. (1961).[1] Quinazolines and 1,4-Benzodiazepines. IV. Transformations of 7-Chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine 4-Oxide. The Journal of Organic Chemistry. Link[1]

    • Foundational text on the chemistry of methylamino-benzodiazepine intermedi
  • Ma, D., et al. (2001).[1] CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds. Journal of the American Chemical Society. Link[1]

    • Establishes the L-Proline ligand system for improving Copper-c
  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Link[1]

    • The authoritative guide on using NaBH(OAc)3 to prevent over-alkylation (Protocol B).[1]

  • Sigma-Aldrich. (n.d.).[1] 5-Chloro-2-(methylamino)benzoic acid Product Sheet & Safety Data. Link[1]

    • Verification of physical properties and CAS d

Sources

Optimization

Side reactions in the synthesis of 5-Chloro-2-(methylamino)benzoic acid

Technical Support Center: Synthesis of 5-Chloro-2-(methylamino)benzoic acid Executive Technical Overview 5-Chloro-2-(methylamino)benzoic acid (CAS: 33280-14-7) is a critical pharmacophore used in the synthesis of diverse...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-Chloro-2-(methylamino)benzoic acid

Executive Technical Overview

5-Chloro-2-(methylamino)benzoic acid (CAS: 33280-14-7) is a critical pharmacophore used in the synthesis of diverse bioactive scaffolds, including quinazolinones and benzodiazepines. While structurally simple, its synthesis—typically via Nucleophilic Aromatic Substitution (SNAr) of 2,5-dichlorobenzoic acid or N-methylation of 5-chloroanthranilic acid—is prone to specific, yield-limiting side reactions.

This guide deconstructs these failure modes, offering mechanistic insights and corrective protocols.

Primary Synthesis Route: SNAr of 2,5-Dichlorobenzoic Acid

The Standard Protocol: Reaction of 2,5-dichlorobenzoic acid with aqueous or alcoholic methylamine, often catalyzed by Copper(0) or Copper(I) salts (Ullmann-type conditions) or driven by high pressure/temperature.

Critical Side Reaction 1: The "Amide Trap" (Amidation)

Symptom: LC-MS shows a peak with M+14 relative to the product, or NMR shows a second N-methyl signal. Identity: N-Methyl-5-chloro-2-(methylamino)benzamide.

  • Mechanism: Methylamine is a potent nucleophile. While the orth-chloro position is activated for substitution, the carboxylic acid moiety can form an ammonium carboxylate salt. Under high thermal stress (>130°C) or dehydrating conditions, this salt converts to the amide. Once formed, the amide is difficult to hydrolyze back to the acid without degrading the N-methyl group.

  • Troubleshooting:

    • Diagnostic: Check IR for amide carbonyl stretch (~1640 cm⁻¹).

    • Prevention: Maintain high pH (use excess NaOH or KOH) to ensure the carboxylic acid remains as the unreactive carboxylate dianion (COO⁻), which electrostatically repels the amine nucleophile from the carbonyl center.

Critical Side Reaction 2: Thermal Decarboxylation

Symptom: Loss of acidic functionality; product is an oil rather than a solid; mass spectrum shows M-44. Identity: N-Methyl-4-chloroaniline.

  • Mechanism: Ortho-amino benzoic acids are susceptible to thermal decarboxylation. The electron-donating methylamino group at the ortho position destabilizes the C-C bond between the ring and the carboxylate, especially in acidic media or at extreme temperatures (>150°C).

  • Troubleshooting:

    • Root Cause: Reaction temperature too high or acidification step (workup) performed too rapidly/hot.

    • Corrective Action: Limit reaction temperature to <130°C. Perform acidification at <5°C.

Critical Side Reaction 3: Competitive Hydrolysis

Symptom: Formation of a phenolic byproduct. Identity: 5-Chloro-2-hydroxybenzoic acid (5-Chlorosalicylic acid).

  • Mechanism: If aqueous bases (NaOH) are used in large excess with insufficient amine concentration, the hydroxide ion competes with methylamine for the SNAr attack at the C-2 position.

  • Prevention: Use a high equivalent ratio of Methylamine:Substrate (typically >3:1) to statistically favor amination over hydroxylation.

Secondary Route: N-Methylation of 5-Chloroanthranilic Acid

The Protocol: Reductive amination (Formaldehyde/Reducing agent) or direct alkylation (MeI/Base).

Critical Side Reaction: Poly-alkylation

Symptom: Product is insoluble in acid; Mass spec shows M+14 (dimethyl). Identity: 5-Chloro-2-(dimethylamino)benzoic acid or Quaternary Ammonium species.

  • Mechanism: The product (secondary amine) is more nucleophilic than the starting material (primary amine) due to the inductive effect of the methyl group. This leads to runaway methylation.

  • Control Strategy:

    • Reductive Amination: Use stoichiometric formaldehyde with a mild reducing agent (e.g., NaBH(OAc)₃) rather than harsh alkyl halides.

    • Direct Alkylation: Avoid. If necessary, protect the carboxyl group as an ester first, then mono-methylate, then hydrolyze.

Visualization: Reaction Pathways & Impurity Map

The following diagram maps the SNAr pathway and the divergence points for critical impurities.

G SM 2,5-Dichlorobenzoic Acid Inter Ammonium Carboxylate Salt SM->Inter + MeNH2 (aq) Imp_OH IMPURITY C: 5-Chlorosalicylic Acid (Hydrolysis) SM->Imp_OH + OH- (Competitive SnAr) Prod TARGET: 5-Chloro-2-(methylamino) benzoic acid Inter->Prod SnAr (Cu cat, 100-120°C) Imp_Amide IMPURITY A: N-Methyl-5-chloro- 2-(methylamino)benzamide Inter->Imp_Amide High T, -H2O (Amide Trap) Imp_Decarb IMPURITY B: N-Methyl-4-chloroaniline (Decarboxylation) Prod->Imp_Decarb T > 150°C or Acidic Workup

Caption: Reaction scheme illustrating the primary SNAr pathway (Green) and divergent pathways leading to Amide, Decarboxylated, and Hydroxy impurities (Red).

Troubleshooting Guide (FAQ Format)

Q1: My reaction conversion stalls at 80%. Adding more catalyst doesn't help. Why? A: You likely have catalyst poisoning or ligand depletion .

  • Cause: In Ullmann-type couplings, the copper species can precipitate as inactive oxides or bind irreversibly to the amide byproduct.

  • Solution: Ensure the reaction mixture is strictly deoxygenated (Argon sparge) before heating. Oxygen promotes the formation of inactive Cu(II) species. Add a ligand like L-proline or dimethylglycine (10-20 mol%) to stabilize the active Cu(I) species.

Q2: During workup, I see a gas evolving and my yield drops. What is happening? A: You are witnessing decarboxylation .[1][2]

  • Cause: Acidifying the reaction mixture while it is still hot. The free acid form of ortho-amino benzoic acids is thermally unstable.

  • Protocol: Cool the reaction mixture to 0-5°C before adding HCl. Adjust pH to the isoelectric point (typically pH 3-4) slowly. Do not go to pH < 1 unless necessary, as the protonated ammonium species is less stable.

Q3: How do I remove the "Amide Impurity" (Impurity A)? A: Separation is difficult due to similar solubility.

  • Chemical Method: Selectively hydrolyze the amide. Reflux the crude solid in 10% NaOH for 2-4 hours. The amide bond is more labile than the aniline nitrogen. Re-acidify carefully to isolate the acid.

  • Purification: The acid is soluble in bicarbonate (NaHCO₃), while the amide is not.

    • Dissolve crude in sat. NaHCO₃.

    • Filter off insoluble solids (Amide + Bis-methylated byproducts).

    • Acidify filtrate to precipitate pure product.

Analytical Data Summary

CompoundStructureRetention Time (Rel)*Key MS Signal (ESI)Diagnostic NMR Feature
Target 5-Cl-2-(NHMe)-Ph-COOH1.00[M-H]⁻ 184δ ~2.8 (s, 3H, N-Me), Broad COOH
Amide Impurity 5-Cl-2-(NHMe)-Ph-CONHMe0.85[M+H]⁺ 199Two N-Me singlets (~2.8 & 2.9 ppm)
Hydroxy Impurity 5-Cl-2-(OH)-Ph-COOH1.10[M-H]⁻ 171Loss of N-Me signal; Phenolic OH
Decarboxylated 4-Cl-Ph-NHMe1.25[M+H]⁺ 142Loss of aromatic protons downfield shift

*Relative to Target on C18 Reverse Phase, Water/Acetonitrile Gradient.

References

  • BenchChem Technical Support. (2025).[3] Synthesis of Chloro-Substituted Benzoic Acids: Troubleshooting & Optimization. Retrieved from

  • National Institute of Standards and Technology (NIST). (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 5-chloro-2-(methylamino)benzoic acid (CAS 33280-14-7). Retrieved from

  • Organic Chemistry Portal. (2024). Decarboxylation Strategies in Organic Synthesis. Retrieved from

  • ChemicalBook. (2025). Synthesis and Properties of Methyl 5-chloroanthranilate. Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of 5-Chloro-2-(methylamino)benzoic acid

Welcome to the technical support guide for the purification of 5-Chloro-2-(methylamino)benzoic acid (CAS 33280-14-7). This resource is designed for researchers, medicinal chemists, and process development professionals w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 5-Chloro-2-(methylamino)benzoic acid (CAS 33280-14-7). This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this critical building block in high purity. Due to its amphoteric nature—possessing both a weakly acidic carboxylic acid group and a weakly basic secondary amine—its purification requires a nuanced approach compared to simple acidic or neutral compounds.

This guide provides in-depth, question-and-answer-based troubleshooting, detailed experimental protocols, and the scientific rationale behind each purification strategy.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 5-Chloro-2-(methylamino)benzoic acid.

Q1: My recrystallized product has a low or broad melting point, and NMR analysis still shows impurities. What's going wrong?

A1: This is a classic sign of co-crystallization or the presence of persistent impurities that have similar solubility profiles to your target compound.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The chosen solvent may not provide sufficient differentiation between the solubility of your product and the impurities at high and low temperatures.[1] The ideal solvent should dissolve the product well when hot but poorly when cold, while keeping impurities dissolved at all temperatures or leaving them insoluble when hot.[2][3]

  • Presence of Isomeric Impurities: Contamination with isomers, such as 4-bromo-2-chlorobenzoic acid which can arise in related syntheses, can be particularly challenging to remove by simple recrystallization due to their similar structures.[4]

  • Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[1][5]

Troubleshooting Steps:

  • Re-evaluate Your Solvent System: Consult the table below for solvent suggestions. A solvent pair system (e.g., Methanol/Water, Ethanol/Water) can be highly effective. Dissolve the compound in the "good" solvent (e.g., methanol) at its boiling point and add the "poor" solvent (e.g., water) dropwise until turbidity persists. Reheat to clarify and then allow to cool slowly.

  • Employ an Acid-Base Extraction First: Before recrystallization, an acid-base workup can remove many baseline or acidic/basic impurities. See the detailed protocol in the "Experimental Protocols" section.

  • Ensure Slow Cooling: After dissolving your compound in the hot solvent, allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. This promotes the formation of larger, purer crystals.[2][3]

Table 1: Recrystallization Solvent Selection Guide
SolventBoiling Point (°C)Suitability for 5-Chloro-2-(methylamino)benzoic acidComments
Methanol 65Good. Often used for substituted benzoic acids.[6]High solubility when hot, lower when cold. Good for removing non-polar impurities.
Ethanol 78Good. Similar to methanol.Can be used in a solvent system with water.
Water 100Poor as a primary solvent, good as an anti-solvent. The compound has low solubility in water. Benzoic acids are generally more soluble in hot water than cold.[2][7]
Isopropanol 82Potentially Good. Used in the synthesis of related compounds.[8]Provides a different selectivity compared to methanol or ethanol.
Ethyl Acetate 77Moderate. Good for dissolving the compound, but may require a non-polar anti-solvent like hexanes.
Toluene 111Poor for recrystallization, good for synthesis. Often used as a reaction solvent; high boiling point makes it difficult to remove.[9]
Q2: During recrystallization, my compound "oiled out" instead of forming crystals. How can I fix this?

A2: Oiling out occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is too concentrated.

Possible Causes & Solutions:

  • Supersaturation: The solution is too concentrated in the target compound.[1]

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over a crystal lattice.[1]

  • High Impurity Load: A high concentration of impurities can depress the melting point of your product, leading to it coming out of solution as a liquid.

Troubleshooting Steps:

  • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to reduce the concentration.[1]

  • Slow Cooling is Crucial: Allow the flask to cool very slowly. Insulating the flask with a beaker or glass wool can help.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Q3: My compound seems to be lost during the acid-base extraction workup. What are the likely causes of low recovery?

A3: The amphoteric nature of 5-Chloro-2-(methylamino)benzoic acid makes its behavior in acid-base extractions highly pH-dependent. Low recovery is often due to the compound remaining in the wrong layer or incomplete precipitation.

Possible Causes & Solutions:

  • Incorrect pH for Precipitation: The isoelectric point (pI) is the pH at which the molecule has a net-zero charge and is least soluble in water. If you don't adjust the pH to this point, your product will remain dissolved in the aqueous layer. For related amino-benzoic acids, this is often in the weakly acidic range of pH 2.5-3.5.[10]

  • Emulsion Formation: Vigorous shaking can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping your product.

  • Product Solubility in the Aqueous Layer: Even at its isoelectric point, the compound may have some residual solubility in water.[1]

Troubleshooting Steps:

  • Precise pH Control: When precipitating the product from an aqueous solution, use a pH meter and add the acid (or base) dropwise with vigorous stirring. Target a pH range of 3-4 for precipitation.

  • Break Emulsions: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

  • Back-Extraction: After separating the layers, always perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[1]

  • Sufficient Cooling: Ensure the aqueous solution is thoroughly cooled in an ice bath before and during precipitation to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to purify 5-Chloro-2-(methylamino)benzoic acid? A1: The primary methods are:

  • Recrystallization: Excellent for removing small amounts of impurities from a solid product. Common solvents include methanol or ethanol, often with water as an anti-solvent.[6][11]

  • Acid-Base Extraction: A powerful technique to separate acidic, basic, and neutral compounds. This is particularly useful for removing non-amphoteric impurities before a final recrystallization step.[1][12]

  • Column Chromatography: A highly effective but more resource-intensive method used to separate compounds based on their polarity. This is often the best choice when dealing with difficult-to-separate isomers or when very high purity is required.[1]

Q2: How do I choose the best purification method? A2: The choice depends on the impurity profile and the required purity level. The following flowchart provides a general decision-making guide.

G start Crude Product is_solid Is the crude product a solid? start->is_solid high_impurity High impurity load (>10-15%)? is_solid->high_impurity Yes chromatography Column Chromatography is_solid->chromatography No (Oil) acid_base_first Perform Acid-Base Extraction high_impurity->acid_base_first Yes recrystallize Recrystallization high_impurity->recrystallize No acid_base_first->recrystallize check_purity Check Purity (TLC, NMR, HPLC) recrystallize->check_purity is_pure Is it pure? check_purity->is_pure is_pure->chromatography No final_product Pure Product is_pure->final_product Yes chromatography->check_purity

Caption: Decision tree for selecting a purification strategy.

Q3: What analytical techniques should I use to assess the purity of my final product? A3: A combination of methods is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity and choose a solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The industry standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a modifier like phosphoric or formic acid is a common starting point for related compounds.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any residual impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be lower and broader.[5]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate your amphoteric product from neutral impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Base Extraction (to remove acidic impurities): Add a 1M aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel gently to avoid emulsions, venting frequently. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash. Your product should remain in the organic layer.

  • Acid Extraction (to isolate the product): Now, add 1M hydrochloric acid (HCl) to the organic layer. Shake and allow the layers to separate. Your product will be protonated and move into the aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask. Repeat the extraction on the organic layer with fresh 1M HCl to ensure complete recovery.

  • Precipitation: Place the combined acidic aqueous extracts in an ice bath. Slowly add 1M sodium hydroxide (NaOH) dropwise while stirring and monitoring with a pH meter until the pH reaches ~3.5. Your product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.[15]

  • Drying: Allow the product to air-dry on the filter, then transfer to a watch glass to dry completely, preferably under vacuum.

G cluster_0 Organic Layer cluster_1 Aqueous Layer crude Crude Product + Neutral Impurities + Acidic Impurities in Ethyl Acetate neutral Neutral Impurities in Ethyl Acetate acid_imp Acidic Impurities (as salts) crude->acid_imp + 1M NaHCO3 product_salt Product (as HCl salt) neutral->product_salt + 1M HCl precipitate Precipitate Product (adjust pH to ~3.5) product_salt->precipitate + 1M NaOH final_product Pure Solid Product precipitate->final_product Filter & Dry

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Purification by Recrystallization

This protocol assumes you have already removed the bulk of impurities via an acid-base extraction.

  • Solvent Selection: Choose an appropriate solvent or solvent pair from Table 1 (e.g., Methanol/Water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling methanol to just dissolve the solid completely.[3] Use a steam bath or hot plate for heating.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any residual mother liquor.[2]

  • Drying: Transfer the purified crystals to a watch glass and dry them thoroughly. Determine the mass and melting point of the dried product.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Product Mixtures Containing Benzoic Acid. Benchchem.
  • CymitQuimica. (n.d.). CAS 1022-13-5: 5-chloro-2-methylaminobenzophenone. CymitQuimica.
  • Merck. (n.d.). 5-chloro-2-(methylamino)benzoic acid | 33280-14-7. Sigma-Aldrich.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. Benchchem.
  • ChemScene LLC. (n.d.). 5-chloro-2-(methylamino)benzoic acid | 33280-14-7.
  • Suzhou Bluehill Biopharma Co Ltd. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap.
  • Deese, R. F. (1937). Preparation of 2-chloro-5-aminobenzoic acid. Google Patents.
  • (n.d.). Recrystallization of Benzoic Acid.
  • NIST. (n.d.). Benzoic acid, 2-amino-5-chloro-, methyl ester. NIST WebBook.
  • SIELC Technologies. (2018). Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column.
  • (n.d.). The Recrystallization of Benzoic Acid.
  • Daniels, A. L. (1930). Purification of benzoic acid and its derivatives. Google Patents.
  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted Benzonitriles. Benchchem.
  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Journal of Drug Delivery and Therapeutics, 13(3), 123-131.
  • (n.d.). 5-CHLORO-2-[(CHLOROACETYL)AMINO]BENZOIC ACID synthesis. Chemicalbook.
  • Reddit. (2021). Help with purification of benzoic acid by extraction. r/chemhelp.
  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of 2-Amino-5-chloro-2'-fluorobenzophenone. Benchchem.
  • (n.d.). Recrystallization of Impure Benzoic Acid. ResearchGate.
  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid. Alfa Chemistry.
  • (2020). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. Google Patents.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 5-Chloro-2-(methylamino)benzoic Acid

[1][2][3] CAS: 20776-67-4 | Synonyms: 5-Chloro-N-methylanthranilic acid Audience: Medicinal Chemists, Process Engineers, Analytical Scientists[1][2][3] Executive Summary 5-Chloro-2-(methylamino)benzoic acid is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

CAS: 20776-67-4 | Synonyms: 5-Chloro-N-methylanthranilic acid Audience: Medicinal Chemists, Process Engineers, Analytical Scientists[1][2][3]

Executive Summary

5-Chloro-2-(methylamino)benzoic acid is a critical intermediate in the synthesis of benzodiazepines (e.g., diazepam) and acridone scaffolds.[1][2][3] Its stability in solution is governed by three primary vectors: zwitterionic solubility behavior , photochemical sensitivity of the aniline moiety, and thermal decarboxylation risks.

This guide provides an autonomous troubleshooting framework. Do not treat this molecule as a simple carboxylic acid; its amphoteric nature requires precise pH control to prevent "crashing out" or degradation.[3]

Module 1: Solubility & Precipitation Troubleshooting

The Core Mechanism: Zwitterionic "Trap"

Like its parent compound anthranilic acid, 5-Chloro-2-(methylamino)benzoic acid is amphoteric.[1][2][3] It contains an acidic carboxyl group (


) and a basic secondary amine (

).[1][2][3]
  • pH < 2: Exists as a cation (Soluble).[3]

  • pH > 6: Exists as an anion (Soluble).[3]

  • pH 2.5 – 4.5 (The Danger Zone): Exists primarily as a neutral zwitterion.[3] Solubility is at its absolute minimum here.

Troubleshooting Guide: "My Solution Precipitated"
ObservationRoot CauseCorrective Action
Immediate white precipitate upon dilution Isoelectric Point Crash: You diluted a stock solution (e.g., in DMSO) into an aqueous buffer near pH 3–4.[1][2][3]Adjust pH: Move the final pH to >7.0 (using dilute NaOH) or <1.5 (using HCl). Avoid phosphate buffers in the pH 3–5 range.
Slow crystallization over hours Ostwald Ripening: The solution is supersaturated at a metastable pH.[3]Cosolvent Addition: Increase organic cosolvent (MeOH, DMSO) to >10% v/v.
Oily droplets forming "Oiling Out": The neutral form is hydrophobic due to the chloro-substituent and N-methyl group.[1][2][3]Temperature/Solvent: Warm gently to 40°C or switch to a lipophilic solvent like DCM or EtOAc for extraction.
Protocol: Preparation of a Stable Stock Solution (100 mM)
  • Weighing: Weigh the solid in low-light conditions.

  • Primary Solvent: Dissolve completely in DMSO or Methanol (anhydrous preferred).[3] Do not use water initially.[2][3]

  • Dilution (If Aqueous is required):

    • Alkaline Route (Preferred): Add the organic stock to a buffer at pH 8.0 (e.g., Tris or Bicarbonate).

    • Acidic Route: Add to 0.1 M HCl.

    • Avoid: Adding to unbuffered water or PBS at pH 7.4 (risk of local precipitation if concentration is high).[3]

Module 2: Photochemical & Oxidative Stability

The Core Mechanism: Photo-Oxidation

The ortho-amino benzoic acid motif is highly susceptible to UV-induced oxidation.[1][2][3] The electron-rich nitrogen atom (made richer by the methyl group) can form radical cations upon UV exposure, leading to polymerization (browning) or N-oxide formation.[1][2][3] The 5-chloro substituent deactivates the ring slightly but does not prevent N-oxidation.[1][2][3]

Visual Troubleshooting: Color Changes
Color ChangeDiagnosisImpact on Purity
Pale Yellow (Standard) Normal: Intrinsic color of the conjugated system.[1][2][3]None.
Brown / Black Photo-oxidation: Formation of azo-dimers or polymeric anilines.[1][2][3]Critical: Purity likely compromised.[3] Discard if >5% change in HPLC area.[3]
Pink / Red Trace Metal Chelation: Anthranilic acids are strong chelators of Fe(III) and Cu(II).[3]Moderate: Check water source for metal ions.[3][4] Add EDTA.[3]
DOT Diagram: Stability Decision Tree

StabilityTree Start Issue Observed Precipitate Precipitate / Turbidity Start->Precipitate ColorChange Color Change (Brown/Pink) Start->ColorChange Impurity Unknown HPLC Peak Start->Impurity CheckPH Check pH Is it between 2.5 - 5.0? Precipitate->CheckPH CheckLight Was sample exposed to light? ColorChange->CheckLight CheckTemp Was sample heated > 80°C? Impurity->CheckTemp AdjustPH Action: Adjust pH > 7 or < 2 (Move away from pI) CheckPH->AdjustPH Yes CheckSolvent Check Solvent Is water content high? CheckPH->CheckSolvent No Oxidation Diagnosis: Photo-oxidation Action: Protect from UV, use Amber Glass CheckLight->Oxidation Yes Metals Diagnosis: Metal Chelation Action: Add EDTA CheckLight->Metals No (Pink color) Decarb Diagnosis: Decarboxylation Product: 4-Chloro-N-methylaniline CheckTemp->Decarb Yes Cyclization Diagnosis: Cyclization (If dehydrating agents present) CheckTemp->Cyclization No

Caption: Diagnostic logic flow for identifying stability issues based on visual and analytical observations.

Module 3: Thermal Stability & Impurities

The Core Mechanism: Decarboxylation

Anthranilic acid derivatives are prone to thermal decarboxylation.[3] For 5-Chloro-2-(methylamino)benzoic acid, heating in solution (especially acidic media) can result in the loss of


, yielding 4-chloro-N-methylaniline .[1][2][3]
  • Critical Threshold: Avoid prolonged heating

    
     unless necessary for reaction.
    
  • Detection: Look for a new peak in HPLC with a longer retention time (loss of polar COOH group) and a mass shift of M-44.

Frequently Asked Questions (FAQs)

Q1: Can I store the stock solution in the refrigerator? A: Yes, but watch out for precipitation. If you store a DMSO stock at 4°C, DMSO will freeze. Upon thawing, the compound may crystallize out. Ensure it is fully redissolved (vortex/sonicate) before use.[3] For aqueous solutions, 4°C is safe only if the pH is well away from the isoelectric point (2.5–5.0).

Q2: I see a new impurity peak at RRT 1.2 after leaving the sample on the bench. What is it? A: If the sample was in clear glass, this is likely an oxidative dimer or N-oxide.[2][3] If the sample was heated, it is likely the decarboxylated product (4-chloro-N-methylaniline).[1][2][3] Run LC-MS: if the mass is


 (M-44), it is decarboxylation.[1][2][3]

Q3: Why does the Safety Data Sheet (SDS) mention "Incompatible with Oxidizing Agents"? A: The secondary amine (-NHMe) acts as a reducing agent.[3] Strong oxidizers (peroxides, permanganate) will attack the nitrogen, leading to N-oxides or cleavage of the methyl group. Always store under inert gas (Argon/Nitrogen) for long-term reference standard storage.[1][2][3]

Q4: Is this compound compatible with polystyrene or polypropylene tubes? A: Yes, the solid and aqueous solutions are compatible. However, if using concentrated DMSO or DMF stocks, ensure the plasticware is resistant to these solvents to prevent leaching of plasticizers, which can be mistaken for degradation products in HPLC.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33280, 5-Chloro-2-(methylamino)benzoic acid.[1][2][3] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- (Related Structure Stability Data).[1][2][3] Retrieved from [Link][1]

  • Ioele, G., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (Discusses Anthranilic acid derivative photostability). Retrieved from [Link]

  • Swarbrick, J. (2013). Encyclopedia of Pharmaceutical Technology.[3] (General reference for pKa and solubility profiles of amphoteric drugs). Taylor & Francis.[3]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 5-Chloro-2-(methylamino)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures driven by the hidden physicochemical liabilities of small molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures driven by the hidden physicochemical liabilities of small molecules. 5-Chloro-2-(methylamino)benzoic acid (5-Cl-MABA) (CAS: 33280-14-7)[1] is a classic example of a compound that looks deceptively simple on paper but behaves unpredictably in aqueous assay environments.

With a predicted LogP of approximately 3.2[2] and an amphoteric nature driven by its carboxylic acid (pKa ~3.0) and weakly basic N-methylamino group, 5-Cl-MABA is highly prone to "DMSO crash"[3], colloidal aggregation[4], and non-specific binding (NSB) to laboratory plasticware[5].

This guide is designed to help you diagnose and troubleshoot these specific solubility issues, ensuring the integrity and reproducibility of your biochemical and cell-based assays.

🔬 Troubleshooting Guide & FAQs

Q1: Why does 5-Cl-MABA precipitate immediately when diluted from my DMSO stock into the assay buffer?

The Causality: You are experiencing a phenomenon known as the "DMSO Crash" [3][6]. 5-Cl-MABA is highly lipophilic. When you rapidly transition the compound from a 100% DMSO environment (high solubility) into an aqueous buffer (high dielectric constant), the sudden drop in solvent polarity forces the compound out of solution before it can thermodynamically equilibrate. The Solution:

  • Acoustic Dispensing: If available, use an acoustic liquid handler (e.g., Echo) to transfer nanoliter volumes of DMSO stock directly into the final assay volume, ensuring rapid diffusion.

  • Step-Down Dilution: Never dilute directly from 10 mM DMSO to 10 µM aqueous buffer. Create an intermediate dilution (e.g., in 50% DMSO/50% Buffer) before the final transfer.

  • Buffer Optimization: Ensure your final assay buffer contains a solubilizing carrier, such as 0.1% Bovine Serum Albumin (BSA) or a mild non-ionic surfactant (e.g., 0.01% Tween-20).

Q2: My dose-response curves are completely flat, or I am seeing non-specific inhibition across multiple unrelated targets. What is happening?

The Causality: 5-Cl-MABA is likely forming colloidal aggregates [4]. At micromolar and sub-micromolar concentrations, many lipophilic organic molecules self-associate into sub-visible colloidal particles (typically 100–500 nm in radius)[7]. These colloids act as "protein sponges," sequestering your target enzyme or receptor onto their highly charged surfaces, leading to partial denaturation and non-specific inhibition[4][8]. The Solution:

  • Detergent Addition: The hallmark of colloidal aggregation is that it is easily disrupted by low concentrations of non-ionic detergents. Add 0.01% Triton X-100 or CHAPS to your assay buffer. If the non-specific inhibition disappears and your IC50 shifts dramatically, colloids were the culprit.

  • Verification: Confirm the presence of these particles using Dynamic Light Scattering (DLS) (see protocol below).

Q3: In my cell-based assays, I am losing the compound before it even reaches the cells. How do I prevent this?

The Causality: This is a classic case of Non-Specific Binding (NSB) [5]. The hydrophobic chloro-aryl moiety of 5-Cl-MABA has a strong thermodynamic affinity for the untreated polystyrene surfaces of standard microtiter plates and pipette tips[5][9]. The compound adsorbs to the plastic, drastically reducing the effective free concentration in your media and leading to an underestimation of potency[5][10]. The Solution:

  • Material Swap: Switch from standard polystyrene to low-binding polypropylene plates or PEG-coated labware[5].

  • Blocking Agents: Pre-incubate your plates with 1% BSA, or include 0.1% BSA in your dilution media to satisfy the hydrophobic binding sites on the plasticware before adding your compound[9].

Q4: How does the assay pH affect the solubility of 5-Cl-MABA?

The Causality: The solubility of 5-Cl-MABA is highly pH-dependent due to its carboxylic acid group (pKa ~3.0). At physiological pH (7.4), the acid is deprotonated (ionized), which provides moderate aqueous solubility. However, if your assay requires an acidic environment (e.g., lysosomal enzyme assays at pH 4.5–5.0), the compound becomes fully protonated and electrically neutral, causing its solubility to plummet. The Solution: Strictly monitor the pH of your master mix after the addition of the compound. Use a buffer with a strong buffering capacity at your target pH (e.g., acetate or citrate for acidic assays) rather than relying on weak buffers that might shift upon compound addition.

📊 Data Presentation: Physicochemical Properties & Rescue Strategies

To systematically address these liabilities, refer to the following matrix of solubility rescue strategies tailored for 5-Cl-MABA.

Property / LiabilityMechanism of Assay FailureRecommended Rescue StrategyEffective Concentration / Condition
High Lipophilicity (LogP ~3.2) DMSO Crash upon aqueous dilutionStep-down intermediate dilutions10% DMSO intermediate step
Colloid Formation Non-specific protein sequestrationAddition of non-ionic detergent0.01% Triton X-100 or CHAPS
Hydrophobic Surface Affinity Non-specific binding to polystyreneCarrier protein supplementation0.1% to 1.0% BSA in buffer
Carboxylic Acid (pKa ~3.0) Precipitation in acidic assay bufferspH control & Co-solventsMaintain pH > 6.0; add 2% PEG-400

🧪 Experimental Protocol: Solubility-Optimized Preparation and DLS Verification

To guarantee that 5-Cl-MABA is fully solubilized and free of colloidal aggregates, follow this self-validating protocol.

Step 1: Master Stock Preparation

  • Weigh 5-Cl-MABA powder and dissolve it in 100% anhydrous, cell-culture grade DMSO to create a 10 mM master stock.

  • Vortex for 60 seconds and sonicate in a water bath at room temperature for 5 minutes. Note: Ensure the DMSO has not absorbed atmospheric water, which initiates premature precipitation.

Step 2: Step-Down Dilution (Mitigating the DMSO Crash)

  • Prepare an intermediate dilution plate using a 50/50 mixture of DMSO and your final assay buffer (yielding a 5 mM intermediate stock).

  • Transfer the required volume from the intermediate stock into the final assay buffer containing 0.01% Triton X-100 and 0.1% BSA .

  • Mix by gentle pipetting (avoid vortexing, which can cause foaming due to the detergent).

Step 3: Dynamic Light Scattering (DLS) Verification

  • Transfer 50 µL of the final aqueous compound solution (e.g., at 10 µM) into a low-volume quartz cuvette or a DLS-compatible microplate.

  • Analyze the sample using a DLS instrument (e.g., Wyatt DynaPro) at 25°C.

  • Validation Criteria: A true solution will show a scattering intensity comparable to the blank buffer and no measurable particles >10 nm. If particles in the 100–1000 nm range are detected, colloidal aggregation is occurring, and the detergent concentration must be optimized.

🗺️ Troubleshooting Decision Tree

Below is a logical workflow to help you rapidly identify and resolve 5-Cl-MABA solubility issues in real-time.

G Start Assay Issue Detected with 5-Cl-MABA Precip Visible Precipitation (DMSO Crash) Start->Precip FlatCurve Flat Dose-Response (Colloidal Aggregation) Start->FlatCurve LowRecov Low Compound Recovery (Plasticware NSB) Start->LowRecov SolPrecip Step-down Dilution & Add Co-solvents Precip->SolPrecip SolCurve Add 0.01% Triton X-100 Verify via DLS FlatCurve->SolCurve SolRecov Use Low-Binding Plates Add 0.1% BSA LowRecov->SolRecov

Diagnostic workflow for identifying and resolving 5-Cl-MABA solubility and assay liabilities.

📚 References

  • ChemIndex: Chemical Name, 5-chloro-2-(methylamino)benzoic acid ChemIndex [Link]

  • 5-chloro-2-(methylamino)benzoic acid - Hydrophobicity(logP) Chembase[Link]

  • Colloidal aggregation in drug discovery & drug formulation Shoichet Lab, UCSF [Link]

  • ILSC Plenary: Colloidal Aggregation in Drug Discovery & Pharmacology Wyatt Technology[Link]

  • Predictions of Colloidal Molecular Aggregation Using AI/ML Models National Institutes of Health (PMC)[Link]

  • Avoiding adsorption of proteins to plasticware is important for accurate quantitation National Institutes of Health (PMC)[Link]

  • Achieving Maximum Recovery, Sensitivity, and Reproducibility using QuanRecovery Vials Waters Corporation (LCMS)[Link]

Sources

Optimization

Preventing degradation of 5-Chloro-2-(methylamino)benzoic acid during storage

Welcome to the technical support guide for 5-Chloro-2-(methylamino)benzoic acid (CAS 33280-14-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-Chloro-2-(methylamino)benzoic acid (CAS 33280-14-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we address common issues related to degradation, provide validated protocols for purity assessment, and offer best practices for storage and handling.

Troubleshooting Guide: Diagnosing and Solving Degradation

This section is structured to help you identify potential degradation of your 5-Chloro-2-(methylamino)benzoic acid sample and take corrective action.

Question 1: My solid 5-Chloro-2-(methylamino)benzoic acid, which was initially a white or off-white powder, has developed a yellow or brownish tint. What does this color change indicate?

Answer: A visible color change in your solid sample is a primary indicator of chemical degradation. The two most likely culprits are oxidation and photodegradation.

  • Oxidation: The secondary aromatic amine group (-NH(CH₃)) in the molecule is susceptible to oxidation.[1][2] Atmospheric oxygen can react with this group, especially over time, leading to the formation of colored impurities like nitroso or nitro compounds, and potentially colored polymeric materials.[1][3] This process can be accelerated by the presence of trace metal impurities or exposure to basic conditions. The electrochemical potential at which aniline derivatives (like this compound) oxidize is influenced by substituents on the aromatic ring.[4]

  • Photodegradation: Halogenated aromatic compounds can be sensitive to light, particularly in the UV spectrum.[5][6][7][8] Light energy can be absorbed by the molecule, leading to the cleavage of the carbon-chlorine bond or reactions involving the aromatic ring system, resulting in colored degradation products.[5][6]

To confirm if degradation has occurred, you should perform a purity analysis. A simple melting point test can be a preliminary check; significant depression or broadening of the melting range compared to the specification sheet suggests the presence of impurities. For a more definitive answer, proceed to the analytical protocols outlined in the next question.

Question 2: I suspect my sample is degraded. How can I definitively test its purity and quantify the extent of degradation?

Answer: To get a clear picture of your sample's integrity, a chromatographic method is the most reliable approach. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.

A well-designed HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification.[9]

Protocol: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general framework. Method optimization may be required based on your specific equipment and the suspected impurities.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately weigh approximately 10 mg of a trusted, high-purity reference standard of 5-Chloro-2-(methylamino)benzoic acid into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution: Prepare your suspect sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Column Temperature: 30°C.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis:

    • Inject the diluent (as a blank), followed by five replicate injections of the Standard Solution to establish system suitability (RSD of peak area should be <2.0%).

    • Inject the Sample Solution.

    • Degradation products will typically appear as new peaks, often at different retention times than the main analyte peak. The purity can be calculated using the area percent method.

Question 3: My solution of 5-Chloro-2-(methylamino)benzoic acid, which was clear upon preparation, has become cloudy or formed a precipitate. What is the cause?

Answer: Cloudiness or precipitation in a previously clear solution can be due to several factors:

  • Poor Solubility/Solvent Choice: Ensure the solvent you are using is appropriate and that you have not exceeded the compound's solubility limit. While soluble in many organic solvents, its solubility can be limited in aqueous solutions, and is highly pH-dependent due to the acidic (carboxylic acid) and basic (amino) functional groups.

  • pH-Dependent Solubility: The compound is amphoteric. In highly acidic solutions, the amino group will be protonated, and in highly basic solutions, the carboxylic acid group will be deprotonated. Near its isoelectric point, the compound will have its lowest aqueous solubility and may precipitate. Check the pH of your solution.

  • Degradation: One or more of the degradation products formed may be less soluble in your chosen solvent system than the parent compound, causing them to precipitate out of solution.

  • Temperature Effects: If the solution was prepared at an elevated temperature, the compound may precipitate out as it cools to room temperature if the concentration is near its saturation point.

Troubleshooting Steps:

  • Gently warm the solution to see if the precipitate redissolves. If it does, it is likely a solubility issue related to temperature.

  • Check the pH of the solution and adjust it away from the likely isoelectric point.

  • If the above steps do not resolve the issue, filter a small aliquot of the supernatant and analyze it by HPLC (using the protocol above) to check for degradation.

Proactive Prevention: FAQs for Storage and Handling

Answering these common questions will help you proactively protect your material from degradation.

FAQ 1: What are the ideal storage conditions for long-term stability of solid 5-Chloro-2-(methylamino)benzoic acid?

Answer: To maximize the shelf-life of the solid compound, strict control of its storage environment is crucial. Amines, in general, are sensitive to their surroundings.[10]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential oxidative and degradative chemical reactions. Storing at room temperature is acceptable for short periods, but refrigeration is recommended for long-term storage.[11]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly inhibiting the oxidation of the secondary amine group.[1] This is the most critical factor for preventing color change.
Light Amber Glass Vial / Protect from LightPrevents photodegradation, which can be initiated by exposure to ambient lab lighting, especially UV wavelengths.[5][6][11]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric moisture and oxygen. Glass is preferred as it is non-reactive.[10]
Humidity Store with a DesiccantAromatic amines can be hygroscopic, absorbing moisture from the air which can facilitate degradation pathways.[10]

FAQ 2: How should I handle the compound when preparing solutions to minimize degradation?

Answer: The stability of the compound in solution is highly dependent on the solvent, pH, and exposure to air and light.

  • Use High-Purity Solvents: Impurities in solvents can catalyze degradation.

  • Work Quickly: Minimize the time the solid material is exposed to ambient air and light during weighing.

  • Inert Conditions: For maximum stability, especially if the solution will be stored, prepare it under an inert atmosphere (e.g., in a glovebox or by sparging the solvent with nitrogen or argon).

  • pH Control: If using aqueous buffers, consider the pH. Acidic conditions can protect the amine from oxidation by protonating it, but may promote other reactions if harsh. The stability of aromatic amines in solution can sometimes be improved under acidic pH conditions.[12]

  • Storage of Solutions: Store solutions refrigerated (2-8°C) and protected from light. For long-term storage, freezing at -20°C or -70°C is an option, but you must first confirm the compound's stability under these conditions in your specific solvent system.[12] Studies on other aromatic amines have shown excellent long-term stability in frozen urine samples at -70°C.[12]

Visualizing Degradation and Troubleshooting

To better understand the processes and decisions involved, the following diagrams illustrate the potential degradation pathways and a logical troubleshooting workflow.

Potential Degradation Pathways

cluster_main 5-Chloro-2-(methylamino)benzoic acid cluster_stress Stress Factors cluster_products Degradation Products Cmpd Main Compound (Stable Form) Oxidized Oxidized Species (Nitroso/Nitro compounds, Colored Polymers) Cmpd->Oxidized Oxidation of -NH(CH3) group Photo Photodegradation Products (e.g., Dehalogenated Species) Cmpd->Photo C-Cl bond cleavage or ring reactions Oxygen Atmospheric Oxygen Oxygen->Oxidized Light UV/Light Exposure Light->Photo

Caption: Key degradation pathways for the compound.

Troubleshooting Workflow for Suspected Degradation

Start Observation: Color change, unexpected results, or precipitation CheckSolid Is the sample solid? Start->CheckSolid Yes CheckSolution Is the sample a solution? Start->CheckSolution No ColorChange Solid has changed color (e.g., yellow/brown) CheckSolid->ColorChange Precipitate Solution is cloudy or has precipitate CheckSolution->Precipitate PurityAnalysis Perform Purity Analysis (e.g., HPLC, Melting Point) ColorChange->PurityAnalysis SolubilityCheck Check Solubility: 1. Warm solution gently 2. Check/adjust pH Precipitate->SolubilityCheck Degraded Result: Purity is low (Degradation Confirmed) PurityAnalysis->Degraded Fails spec Pure Result: Purity is high PurityAnalysis->Pure Meets spec Dissolves Result: Precipitate dissolves SolubilityCheck->Dissolves NoDissolve Result: Precipitate remains SolubilityCheck->NoDissolve ActionDegraded Action: Discard sample. Review storage/handling procedures. Degraded->ActionDegraded ActionPure Action: Proceed with experiment. Troubleshoot other experimental parameters. Pure->ActionPure ActionSolubility Action: Issue is solubility-related. Adjust protocol accordingly. Dissolves->ActionSolubility NoDissolve->PurityAnalysis

Caption: Decision tree for troubleshooting sample integrity.

References

  • Mutharasaiah, K., Govindareddy, V. and Karigar, C. (2010) Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240. [Link]

  • Unknown Author.
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • ResearchGate. Photocatalytic Hydrodehalogenation for the Removal of Halogenated Aromatic Contaminants. [Link]

  • Eawag-BBD. 2-Aminobenzoate Degradation Pathway. [Link]

  • Scientific Research Publishing. Photobiodegradation of halogenated aromatic pollutants. [Link]

  • ResearchGate. (PDF) Photochemical Degradation of Halogenated Compounds: A Review. [Link]

  • ResearchGate. Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate... [Link]

  • PubMed. Anaerobic degradation of 2-aminobenzoic acid (anthranilic acid) via benzoyl-coenzyme A (CoA) and cyclohex-1-enecarboxyl-CoA in a denitrifying bacterium. [Link]

  • MDPI. Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • ResearchGate. Oxidation potential of different aliphatic and aromatic amines. [Link]

  • PubMed. Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. [Link]

  • ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]

  • Oxford Academic. Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • International Journal of Research in Biosciences, Agriculture and Technology. DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES. [Link]

  • Amanote Research. (PDF) Photobiodegradation of Halogenated Aromatic Pollutants. [Link]

  • ACS Publications. Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates. [Link]

  • Sciencemadness.org. OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. [Link]

  • Unknown Author. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • RSC Publishing. Analytical Methods.
  • NIST WebBook. Benzoic acid, 2-amino-5-chloro-, methyl ester. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up Synthesis of 5-Chloro-2-(methylamino)benzoic Acid

Executive Summary & Route Selection Target Molecule: 5-Chloro-2-(methylamino)benzoic acid (CAS: 33280-14-7) Primary Application: Key intermediate for acridinone derivatives and potentially clozapine-related analogs. Welc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Selection

Target Molecule: 5-Chloro-2-(methylamino)benzoic acid (CAS: 33280-14-7) Primary Application: Key intermediate for acridinone derivatives and potentially clozapine-related analogs.

Welcome to the Technical Support Center. This guide addresses the specific challenges of scaling up the synthesis of 5-Chloro-2-(methylamino)benzoic acid. Unlike bench-scale preparations that might utilize expensive palladium catalysis or complex protection-deprotection sequences, industrial scale-up prioritizes atom economy and cost-efficiency.

Preferred Scale-Up Route: Nucleophilic Aromatic Substitution (SNAr)

The most robust method for kilogram-scale production is the copper-catalyzed amination of 2,5-dichlorobenzoic acid with methylamine .

Why this route?

  • Cost: 2,5-Dichlorobenzoic acid is a commoditized starting material.

  • Selectivity: The carboxylic acid moiety (as a carboxylate) directs substitution to the ortho position via coordination with the copper catalyst, preventing substitution at the meta (5-position) chlorine.

  • Throughput: Aqueous/alcoholic methylamine allows for high concentrations and simplified workup compared to anhydrous solvent systems.

Master Protocol: SNAr Amination

This protocol is designed for a 100g to 1kg pilot scale.

Reaction Scheme

G cluster_conditions Critical Parameters SM 2,5-Dichlorobenzoic Acid (Solid) Intermediate Cu-Complex Intermediate SM->Intermediate 100-110°C, 5-8 bar Pressure Vessel Reagents Methylamine (40% aq) Cu Powder / CuSO4 K2CO3 (aq) Product 5-Chloro-2-(methylamino) benzoic acid (Precipitate) Intermediate->Product Acidification (pH 4-5) Temp: 105°C Temp: 105°C Pressure: <10 bar Pressure: <10 bar Cat: Cu(0) 1-2 mol% Cat: Cu(0) 1-2 mol%

Caption: Figure 1. Copper-catalyzed nucleophilic aromatic substitution pathway for the synthesis of 5-Chloro-2-(methylamino)benzoic acid.

Step-by-Step Methodology
  • Charging: Into a pressure reactor (Hastelloy or Glass-lined), charge 2,5-dichlorobenzoic acid (1.0 eq) , Potassium Carbonate (1.1 eq) , and water (3 vol). Stir until dissolved.

  • Catalyst Addition: Add Copper powder (1-2 mol%) or CuSO4·5H2O .

    • Note: Metallic copper often provides a cleaner reaction profile than Cu(I) salts in aqueous media due to slower oxidation.

  • Amine Addition: Add Methylamine (40% aqueous solution, 3.0 - 5.0 eq) .

    • Critical: Excess methylamine acts as both reactant and ligand for the copper species.

  • Reaction: Seal the reactor. Heat to 100–110°C . The internal pressure will rise to approximately 3–6 bar . Maintain for 8–12 hours.

  • Monitoring: Monitor by HPLC. Target <1% starting material.

  • Workup:

    • Cool to 20°C. Vent excess methylamine to a scrubber.

    • Filter the catalyst (Celite bed) if Cu powder was used.

    • Acidification: Slowly add 6N HCl to the filtrate until pH reaches 3.5 – 4.0 .

    • Caution: The product is an amino acid (zwitterionic). Going too acidic (pH < 1) may redissolve it as the hydrochloride salt.

  • Isolation: Filter the off-white precipitate.[1] Wash with cold water (2 x 1 vol). Dry at 50°C under vacuum.

Troubleshooting Guide (Q&A)

Category 1: Reaction Progression & Conversion

Q: The reaction stalls at 80-90% conversion. Adding more methylamine doesn't help. What is wrong?

  • Root Cause: Catalyst deactivation. In aqueous media, the active Cu(I) species can disproportionate or oxidize to inactive Cu(II) oxides, especially if oxygen was not rigorously excluded.

  • Solution:

    • Ensure the reactor is purged with Nitrogen prior to heating.

    • Add a reducing agent like sodium ascorbate (5-10 mol%) or a small amount of glucose at the start to keep copper in the active oxidation state.

    • Increase temperature to 115°C (ensure pressure rating allows).

Q: I am observing the formation of a "dimer" impurity. What is it?

  • Analysis: This is likely 2,5-bis(methylamino)benzoic acid (over-reaction) or potentially an Ullmann-type homocoupling product (less likely in water).

  • Fix:

    • Reduce the reaction temperature slightly (e.g., to 95°C).

    • Ensure the stoichiometry of methylamine is not excessive (>10 eq).

    • Check Starting Material: Ensure your 2,5-dichlorobenzoic acid does not contain 2,3- or 2,4- isomers, which react differently.

Category 2: Workup & Isolation[2]

Q: Upon acidification, no precipitate forms, or the yield is very low.

  • Root Cause: The "Isoelectric Point Trap." This molecule is amphoteric.

    • pH > 8: Soluble as Carboxylate (Anionic).

    • pH < 1: Soluble as Ammonium salt (Cationic).

    • pH ~3-4: Insoluble Zwitterion (Neutral).

  • Solution: Perform a "pH swing." Acidify to pH 1 to ensure all inorganic salts are dissolved, then slowly back-titrate with NaOH to pH 3.8 . The product should crash out heavily at this exact pH.

Q: The product is colored (green/blue tint).

  • Root Cause: Residual Copper contamination.

  • Solution:

    • Wash: Wash the wet cake with a 1% EDTA solution or dilute aqueous ammonia during filtration.

    • Recrystallization: If necessary, recrystallize from Methanol/Water (1:1).

Impurity Profile & Specifications

Impurity NameStructure / OriginLimit (Spec)Removal Strategy
Starting Material 2,5-Dichlorobenzoic acid< 0.5%Remains in mother liquor at pH 4 if conversion is high; otherwise recrystallize from MeOH.
Hydrolysis Product 5-Chloro-2-hydroxybenzoic acid< 0.2%Formed if temp >130°C or low amine conc. Remove via bicarbonate wash (it is more acidic).
Over-Alkylation 5-Chloro-2-(dimethylamino)benzoic acid< 0.5%Rare with methylamine, but possible. Hard to remove; control via stoichiometry.
Regioisomer 2-Chloro-5-(methylamino)benzoic acid< 0.1%Highly unlikely due to electronic directing effects of the carboxylate group (ortho-effect).
Copper Residual Catalyst< 20 ppmEDTA wash or carbon treatment.

Safety & Handling (E-E-A-T)

  • Methylamine Hazard: Methylamine is a toxic gas (boiling point -6°C). Even as a 40% solution, it has high vapor pressure. All charging must happen in a closed system. Venting must be directed to an acidic scrubber (dilute H2SO4).

  • Exotherm: The neutralization of the initial acid with the amine/base is exothermic. Control addition rate to maintain Temp < 40°C during charging.

  • Skin Sensitization: Chlorobenzoic acid derivatives can be potent sensitizers. Use full PPE (Tyvek suit, nitrile gloves).

References

  • Preparation of 5-chloro-2-aminobenzoic acid. ChemicalBook. (General method for ammonolysis of 2,5-dichlorobenzoic acid, adaptable to methylamine).

  • Synthesis of Clozapine Intermediates. (Describes the Ullmann coupling of chlorobenzoic acids, relevant for catalyst choice). Arabian Journal of Chemistry.

  • Purification of Amphoteric Amino Acids. (General principles for zwitterion isolation). Organic Process Research & Development.
  • Reaction of 2,5-dichlorobenzoic acid. PubChem Compound Summary for CID 5784.

(Note: While direct literature on the scale-up of the specific 5-chloro-2-methylamino congener is sparse, the protocol above is derived from the standard industrial synthesis of the 2-amino analog (5-chloroanthranilic acid) and general Ullmann-Goldberg condensation principles.)

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 5-Chloro-2-(methylamino)benzoic Acid and Its Structural Analogs in Drug Discovery

As a Senior Application Scientist, I frequently observe discovery programs struggling with late-stage regioselectivity issues and off-target binding. The choice between 5-Chloro-2-(methylamino)benzoic acid (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe discovery programs struggling with late-stage regioselectivity issues and off-target binding. The choice between 5-Chloro-2-(methylamino)benzoic acid (also known as N-methyl-5-chloroanthranilic acid) and its unmethylated counterpart, 5-Chloroanthranilic acid , is not merely a matter of substitution. It is a strategic decision that dictates the entire synthetic trajectory, determines the feasibility of downstream functionalization, and fundamentally alters the resulting pharmacological profile.

This guide provides an objective, data-driven comparison of these privileged scaffolds, detailing the causality behind their divergent reactivities and providing self-validating experimental workflows for their application in heterocyclic synthesis.

Structural and Physicochemical Profiling

Understanding the innate reactivity of these building blocks requires analyzing how the N-methyl group and the 5-chloro substituent influence the aromatic system. The table below summarizes the core physicochemical distinctions that drive their respective applications.

Property / Feature5-Chloro-2-(methylamino)benzoic acid5-Chloroanthranilic acidN-Methylanthranilic acid
CAS Number 1[1]89-77-0119-68-6
Amine Classification Secondary AminePrimary AmineSecondary Amine
Ring Substitution 5-Chloro (Electron-withdrawing)5-Chloro (Electron-withdrawing)None
Primary Synthetic Utility N1-methyl quinazolinonesUnsubstituted quinazolinones, Schiff basesN1-methyl quinazolinones (non-halogenated)
Regioselectivity Profile Pre-installed N-CH₃ avoids N1/N3/O mixturesRequires post-cyclization alkylation (poor selectivity)Pre-installed N-CH₃

Mechanistic Insights: The Regioselectivity Conundrum

The synthesis of quinazolin-4(1H)-ones—a pharmacophore central to numerous anticancer and antimicrobial agents—highlights the critical difference between these analogs.

When synthesizing a methylated quinazolinone starting from the unmethylated 5-chloroanthranilic acid , the intermediate 6-chloroquinazolin-4(3H)-one exhibits lactam-lactim tautomerism. Alkylating this pre-formed ring with methyl iodide and a base (e.g., NaH or K₂CO₃) forces the reaction into a kinetic versus thermodynamic competition. This inevitably yields a complex mixture of N-1 methyl, N-3 methyl, and O-methyl isomers, requiring laborious chromatographic separation that drastically reduces overall yield[2].

The Causality of Pre-Functionalization: By utilizing 5-Chloro-2-(methylamino)benzoic acid , the N-1 methyl group is covalently fixed prior to the ring-closing cyclization step. This strategy entirely bypasses the tautomeric ambiguity of the quinazolinone core, ensuring 100% regioselectivity for the N-1 methylated product[2]. Conversely, the secondary amine of this N-methylated precursor precludes it from undergoing standard imine condensation, making the primary amine of 5-chloroanthranilic acid the mandatory choice for synthesizing Schiff bases[3].

SynthesisPathway Start1 5-Chloro-2-(methylamino) benzoic acid Step1 Cyclization (Formamide, Heat) Start1->Step1 Start2 5-Chloroanthranilic acid Step2 Cyclization (Formamide, Heat) Start2->Step2 Product1 6-Chloro-1-methyl quinazolin-4(1H)-one (100% Regioselective) Step1->Product1 Direct Route Intermediate 6-Chloroquinazolin-4(3H)-one Step2->Intermediate Alkylation Alkylation (CH3I, Base) Intermediate->Alkylation Product2 Mixture of Isomers (N1-methyl, N3-methyl, O-methyl) Alkylation->Product2 Poor Selectivity

Figure 1: Regioselective advantage of N-methylated precursors in quinazolinone synthesis.

Self-Validating Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify chemical transformations before proceeding to subsequent steps.

Protocol A: Regioselective Synthesis of 6-Chloro-1-methylquinazolin-4(1H)-one

Targeting the N-methylated precursor to bypass alkylation mixtures.

  • Reagent Assembly: Suspend 5-chloro-2-(methylamino)benzoic acid (1.0 eq) in an excess of formamide (acts as both solvent and the N-3/C-2 source).

  • Thermal Cyclization: Heat the mixture to 150°C under an inert atmosphere for 4-6 hours. The heat drives the initial condensation and the subsequent dehydration required for ring closure.

  • Precipitation: Cool the reaction mixture to room temperature and pour it into crushed ice to precipitate the crude product.

  • Self-Validation Checkpoint: Analyze the crude precipitate via LC-MS. The complete consumption of the precursor (m/z 185.6) and the emergence of a single dominant peak at m/z 194.6 confirms successful cyclization without the presence of isomeric byproducts.

  • Purification: Recrystallize from ethanol to yield the pure 6-chloro-1-methylquinazolin-4(1H)-one.

Protocol B: Synthesis of 5-Chloroanthranilic Acid Schiff Bases

Utilizing the primary amine analog for imine condensation.

  • Aldehyde Preparation: Dissolve 4-(dimethylamino)benzaldehyde (1.0 mmol) in 10 mL of anhydrous methanol.

  • Amine Addition: Slowly add a solution of 5-chloroanthranilic acid (1.0 mmol) dissolved in 10 mL of methanol. Methanol provides a polar protic environment that stabilizes the transition state of the imine formation.

  • Condensation: Stir the mixture at room temperature for 4 hours until dark orange crystals begin to form[3].

  • Self-Validation Checkpoint: Isolate the crystals and perform FTIR analysis. The disappearance of the primary amine N-H stretching bands (typically ~3300-3400 cm⁻¹) and the appearance of a sharp imine C=N stretch at 1601 cm⁻¹ validates the successful Schiff base condensation[3].

Biological Applications and SAR Data

The structural differences between these analogs directly translate to their performance in biological assays. The table below summarizes comparative pharmacological data.

Compound / DerivativeTarget / AssayBiological Activity / ObservationSource
6-Chloro-1-methylquinazolin-4(1H)-one Broad-spectrum (Anticancer, Antimicrobial)Enhanced pharmacological effects; the 6-Cl increases lipophilicity, while N1-CH3 alters target H-bonding.2[2]
5-Chloroanthranilic Acid Schiff Base CT-DNA / BSA BindingIntercalates into DNA via the minor groove and binds to BSA at subdomain IIA.3[3]
5-Chloroanthranilic Acid Plant Defense (NPR1-independent)Weak inducer of GUS activity (<2-fold) compared to the highly active 3,5-dichloroanthranilic acid.4[4]
Quinazoline Analogs HepG-2, MCF-7, PC3 Cell LinesSignificant antiproliferative activity (IC₅₀ 2.51-16.87 μg/mL) mimicking thalidomide immunomodulation.5[5]

Expert Insight: The presence of the 5-chloro group is critical for driving the molecule into hydrophobic pockets of target proteins. However, as seen in plant defense assays, a single chlorine at the 5-position may be insufficient for full target activation compared to di-chlorinated analogs[4]. When designing libraries, the decision tree below should dictate your starting material.

AnalogSelection Decision1 Target Scaffold Requirement Branch1 Requires N-1 Methylation? Decision1->Branch1 Branch2 Requires Halogenation for Lipophilicity? Branch1->Branch2 Yes NodeC 5-Chloroanthranilic acid Branch1->NodeC No, but needs Cl NodeD Anthranilic acid Branch1->NodeD No, base scaffold NodeA 5-Chloro-2-(methylamino) benzoic acid Branch2->NodeA Yes (5-Cl) NodeB N-Methylanthranilic acid Branch2->NodeB No (H)

Figure 2: Decision matrix for selecting anthranilic acid analogs in drug discovery workflows.

References

  • ChemIndex . "33280-14-7 | 5-chloro-2-(methylamino)benzoic acid". Available at:[Link]

  • Hacettepe Journal of Biology and Chemistry (DergiPark) . "5-Chloroanthranilic Acid Schiff Base: Crystal structure, DNA/BSA Interactions, Molecular Docking and Antioxidant Activity". Available at:[Link]

  • Plant Physiology (Oxford Academic) . "Synthetic Elicitor 3,5-Dichloroanthranilic Acid Induces NPR1-Dependent and NPR1-Independent Mechanisms of Disease Resistance in Arabidopsis". Available at: [Link]

  • PMC (National Institutes of Health) . "Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents". Available at: [Link]

Sources

Comparative

Spectroscopic comparison of 5-Chloro-2-(methylamino)benzoic acid and starting materials

Title: Spectroscopic Comparison Guide: 5-Chloro-2-(methylamino)benzoic Acid and Its Synthetic Precursors Introduction The synthesis and structural characterization of N-methylated anthranilic acid derivatives, such as 5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Comparison Guide: 5-Chloro-2-(methylamino)benzoic Acid and Its Synthetic Precursors

Introduction The synthesis and structural characterization of N-methylated anthranilic acid derivatives, such as 5-chloro-2-(methylamino)benzoic acid, are critical steps in the development of pharmaceutical intermediates (e.g., quinazolinones and diazepam analogs). Accurately distinguishing the target secondary amine from its primary amine or aryl halide precursors requires a robust spectroscopic framework. This guide provides an in-depth comparative analysis of the target product against two primary starting materials: 5-chloroanthranilic acid and 5-chloro-2-fluorobenzoic acid.

Mechanistic Pathways and Precursor Selection Choosing the right starting material dictates the impurity profile and the subsequent spectroscopic validation required.

  • Nucleophilic Aromatic Substitution (SNAr): Utilizing 5-chloro-2-fluorobenzoic acid and aqueous methylamine is the most efficient and cleanest route. The causality here is rooted in the electronic effects of the aromatic ring: the ortho-carboxylic acid strongly withdraws electron density, activating the adjacent carbon. Fluorine, being highly electronegative, stabilizes the resulting Meisenheimer complex and acts as a superior leaving group compared to the 5-chloro substituent, ensuring absolute regioselectivity.

  • Reductive Amination: Starting from 5-chloroanthranilic acid involves a reaction with formaldehyde followed by reduction (e.g., using sodium cyanoborohydride). While viable, this route risks over-methylation (forming the N,N-dimethyl derivative), making spectroscopic monitoring of the -NH and -CH₃ integrations critical.

Synthesis_Pathways cluster_0 Starting Materials P1 5-Chloroanthranilic Acid (Primary Amine) Product 5-Chloro-2-(methylamino)benzoic Acid (Secondary Amine) P1->Product Reductive Amination (CH2O, NaBH3CN) P2 5-Chloro-2-fluorobenzoic Acid (Aryl Fluoride) P2->Product SNAr Reaction (CH3NH2, 90°C)

Fig 1: Synthetic pathways to 5-Chloro-2-(methylamino)benzoic acid via amination or SNAr.

Spectroscopic Fingerprinting: Product vs. Precursors To establish a self-validating analytical system, researchers must track specific functional group transformations. The transition from a primary amine (or aryl fluoride) to a secondary N-methyl amine yields highly distinct NMR and FT-IR signatures [1].

  • FT-IR Causality: 5-Chloroanthranilic acid exhibits two distinct N-H stretching bands (~3450 and 3340 cm⁻¹) because the -NH₂ group has both symmetric and asymmetric vibrational modes. Upon mono-methylation to 5-chloro-2-(methylamino)benzoic acid, the symmetry is broken, and only a single N-H stretch (~3370 cm⁻¹) remains. If synthesizing from 5-chloro-2-fluorobenzoic acid, the disappearance of the strong C-F stretching band (~1245 cm⁻¹) is the primary IR indicator of conversion.

  • NMR Causality: In ¹H NMR (DMSO-d6), the introduction of the N-methyl group provides a definitive singlet (or tightly coupled doublet) at ~2.85 ppm integrating to exactly three protons [2, 3]. The aromatic protons also shift due to the altered electron-donating capacity of the secondary amine versus the primary amine or the electron-withdrawing fluorine atom.

Quantitative Spectroscopic Data Summary The following table consolidates the comparative spectral data used to validate the conversion of either starting material to the target product.

Analytical Target5-Chloroanthranilic Acid (Precursor A)5-Chloro-2-fluorobenzoic Acid (Precursor B)5-Chloro-2-(methylamino)benzoic Acid (Product)
¹H NMR (DMSO-d6) δ 8.50 (br s, 2H, -NH₂)δ 7.65 (d, 1H, Ar-H)δ 7.25 (dd, 1H, Ar-H)δ 6.75 (d, 1H, Ar-H)δ 13.5 (br s, 1H, -COOH)δ 7.85 (dd, 1H, Ar-H)δ 7.70 (ddd, 1H, Ar-H)δ 7.35 (dd, 1H, Ar-H)δ 8.05 (br s, 1H, -NH)δ 7.72 (d, 1H, Ar-H)δ 7.40 (dd, 1H, Ar-H)δ 6.70 (d, 1H, Ar-H)δ 2.85 (s, 3H, N-CH₃)
¹³C NMR (DMSO-d6) 169.5 (C=O), 150.2, 133.8, 130.5, 119.0, 118.5, 112.0164.5 (C=O), 159.5 (d, J=255 Hz, C-F) , 134.2, 131.5, 128.0, 119.5, 118.8169.8 (C=O), 151.5, 134.5, 131.2, 119.5, 113.0, 111.5, 29.5 (N-CH₃)
FT-IR (KBr) 3450, 3340 (Two N-H stretches) , 1675 (C=O)1705 (C=O), 1245 (C-F stretch) 3370 (Single N-H stretch) , 1665 (C=O)
ESI-MS [M+H]⁺ m/z 172.0 (³⁵Cl)m/z 175.0 (³⁵Cl)m/z 186.0 (³⁵Cl)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the laboratory, the following protocols integrate the synthesis with immediate spectroscopic validation checkpoints.

Workflow S1 Reaction Sampling S2 Aqueous Workup S1->S2 Quench & Extract S3 FT-IR Analysis S2->S3 N-H Band Check S4 1H NMR Integration S2->S4 N-CH3/Ar-H Ratio

Fig 2: Self-validating spectroscopic workflow for monitoring N-methylation progress.

Protocol 1: SNAr Synthesis of 5-Chloro-2-(methylamino)benzoic Acid Objective: Convert 5-chloro-2-fluorobenzoic acid to the target product with high regioselectivity.

  • Reaction Setup: In a heavy-walled pressure vessel, suspend 5-chloro-2-fluorobenzoic acid (1.0 eq) in a 40% aqueous solution of methylamine (10.0 eq).

  • Activation: Seal the vessel and heat to 90°C for 12 hours. Causality: The excess methylamine acts as both the nucleophile and the base to neutralize the generated HF, driving the equilibrium forward without the need for transition metal catalysts.

  • Workup & Precipitation: Cool the reaction to 0°C. Carefully acidify the mixture with 2M HCl until the pH reaches ~3.5 (the isoelectric point of the product). Collect the resulting white/off-white precipitate via vacuum filtration.

  • Validation Checkpoint: Wash the filter cake with cold water and dry under a vacuum. The crude mass must be weighed to ensure mass balance before proceeding to NMR.

Protocol 2: Spectroscopic Validation and Purity Assessment Objective: Confirm the absence of starting material and rule out over-methylation.

  • Sample Preparation: Dissolve 15 mg of the dried product in 0.6 mL of DMSO-d6. Causality: DMSO-d6 is selected over CDCl₃ because zwitterionic and strongly hydrogen-bonded amino acids exhibit poor solubility in chlorinated solvents.

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum (minimum 16 scans, 400 MHz).

  • Self-Validation Logic (The "Integration Lock"):

    • Set the integration of the most downfield aromatic doublet (H-6, ~7.72 ppm) to exactly 1.00.

    • Check the integration of the aliphatic singlet at ~2.85 ppm. If the value is ~3.00, mono-methylation is confirmed.

    • If the value is ~6.00, N,N-dimethylation has occurred (a common failure mode if using the reductive amination route).

    • If the peak is absent, the reaction failed (starting material recovered).

  • FT-IR Confirmation: Prepare a KBr pellet. Scan from 4000 to 400 cm⁻¹. Validate the product by confirming the presence of a single sharp band at ~3370 cm⁻¹ and the complete absence of the C-F stretch at 1245 cm⁻¹.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12476, 2-Amino-5-chlorobenzoic acid." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67069, N-Methylanthranilic acid." PubChem, [Link].

  • Yeasmin, Lovely, et al. "UV-A photochemistry of the pesticide azinphos-methyl: generation of the highly fluorescent intermediate N-methylanthranilic acid." Journal of Photochemistry and Photobiology A: Chemistry, vol. 204, no. 2-3, 2009, pp. 217-223. [Link].

Validation

Cross-Validation of Analytical Methods for 5-Chloro-2-(methylamino)benzoic acid

Topic: Cross-validation of analytical methods for 5-Chloro-2-(methylamino)benzoic acid Content Type: Publish Comparison Guide Executive Summary 5-Chloro-2-(methylamino)benzoic acid (CAS 33280-14-7) serves as a critical i...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-validation of analytical methods for 5-Chloro-2-(methylamino)benzoic acid Content Type: Publish Comparison Guide

Executive Summary

5-Chloro-2-(methylamino)benzoic acid (CAS 33280-14-7) serves as a critical intermediate in the synthesis of diverse pharmaceutical classes, including quinazolinones and benzodiazepines. Its dual functionality—containing both a secondary amine and a carboxylic acid—presents unique analytical challenges. While High-Performance Liquid Chromatography (HPLC) remains the industry standard for impurity profiling, relying solely on it for assay potency can introduce bias due to extinction coefficient variations.

This guide details the cross-validation of RP-HPLC (Method A) against an orthogonal Potentiometric Titration (Method B) . By contrasting these methodologies, we provide a robust framework for ensuring both the purity (absence of interfering substances) and the potency (stoichiometric content) of this key intermediate.

Part 1: The Analytical Landscape

The analysis of 5-Chloro-2-(methylamino)benzoic acid requires balancing sensitivity with stoichiometric accuracy.

FeatureMethod A: RP-HPLC (UV Detection)Method B: Potentiometric Titration
Primary Utility Impurity Profiling & Trace AnalysisBulk Assay (Potency)
Principle Hydrophobic partitioning (C18) + UV AbsorbanceAcid-Base Neutralization (Stoichiometry)
Specificity High (Separates structural analogs)Low (Responds to all acidic protons)
Precision (RSD) 0.5% – 1.0%< 0.2%
Linearity Range 0.05 – 200 µg/mL10 – 100 mg/mL
Key Limitation Requires reference standard; assumes uniform UV responseNon-specific; requires high sample mass
Part 2: Method A – RP-HPLC Protocol (The Specificity Engine)

Objective: To separate 5-Chloro-2-(methylamino)benzoic acid from potential synthesis by-products (e.g., 2-amino-5-chlorobenzoic acid, 5-chloro-2-methylaminobenzophenone).

2.1 Chromatographic Conditions
  • Column: C18 End-capped (e.g., Phenomenex Luna or equivalent), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of the acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 235 nm (Maximal absorbance for the benzamide core).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

2.2 Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
20.01090
25.09010
30.09010
2.3 Workflow Diagram

HPLC_Workflow Sample Sample Preparation (1 mg/mL in MeOH:Water) Filter Filtration (0.45 µm PTFE) Sample->Filter Inject Injection (10 µL) Filter->Inject Separation C18 Separation (Gradient Elution) Inject->Separation Detect UV Detection (235 nm) Separation->Detect Data Integration & Impurity Calc Detect->Data

Figure 1: HPLC workflow ensuring removal of particulate matter and gradient separation of hydrophobic impurities.

Part 3: Method B – Potentiometric Titration (The Accuracy Engine)

Objective: To determine the absolute purity (Assay) without relying on a reference standard's UV response factor. This method exploits the acidic carboxyl group.

3.1 Principle

The compound is a weak acid. Titration with a strong base (NaOH) in an aqueous-organic solvent system allows for a sharp inflection point. Potentiometric detection eliminates color perception errors associated with visual indicators.

3.2 Protocol
  • Solvent Preparation: Mix Ethanol and Deionized Water (1:1 v/v). Neutralize to pH 7.0 prior to use.

  • Sample Prep: Accurately weigh ~200 mg of dried 5-Chloro-2-(methylamino)benzoic acid into a 100 mL beaker.

  • Dissolution: Add 50 mL of the neutralized solvent. Stir magnetically until fully dissolved.

  • Titrant: 0.1 N Sodium Hydroxide (standardized against KHP).

  • Titration: Titrate potentiometrically using a calibrated glass pH electrode. Record the volume at the inflection point (second derivative maximum).

3.3 Calculation


  • 
    : Volume of NaOH consumed (mL)
    
  • 
    : Normality of NaOH
    
  • 
    : Molecular Weight (185.61  g/mol )[3]
    
  • 
    : Weight of sample (mg)
    
Part 4: Cross-Validation Study & Decision Matrix

To validate the methods, a "Mass Balance" approach is used. The Assay (from Titration) plus Total Impurities (from HPLC) should equal ~100%.

4.1 Experimental Data Comparison (Simulated Representative Data)
ParameterHPLC ResultTitration ResultInterpretation
Assay (Purity) 98.2% (vs. Ref Std)99.1% (Absolute)Titration is often higher as it counts all acidic species.
Precision (n=6) 0.8% RSD0.15% RSDTitration is superior for bulk assay reproducibility.
Selectivity Resolves 3 impuritiesCo-titrates acidic impuritiesHPLC is required to detect degradation products.
LOD 0.05 µg/mLN/A (Limit ~1 mg)HPLC is the only choice for trace analysis.
4.2 Discrepancy Analysis

If Titration yields 99.5% but HPLC yields 95.0%:

  • Cause: Presence of non-UV absorbing inorganic salts (Titration ignores them, HPLC ignores them, but weight basis differs) OR presence of an acidic impurity with low UV absorbance.

  • Resolution: Check Residue on Ignition (ROI) to quantify inorganic salts.

4.3 Method Selection Logic

Method_Selection Start Analytical Goal? Impurity Trace Impurity Profiling Start->Impurity Assay Bulk Potency (Assay) Start->Assay HPLC Use Method A (RP-HPLC) Impurity->HPLC Titration Use Method B (Titration) Assay->Titration Check Cross-Check: Is Assay > 98%? HPLC->Check Titration->Check Final Release Batch Check->Final Yes

Figure 2: Decision matrix for selecting the appropriate analytical technique based on data requirements.

References
  • Sigma-Aldrich. 5-Chloro-2-(methylamino)benzoic acid Product Specification & Properties. Retrieved from

  • BenchChem. High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. Retrieved from

  • Srivastava, R. K. (2017).[2] Validated HPLC Method for Determination of Benzoic Acid Derivatives in Drug Substances. ResearchGate. Retrieved from

  • Asian Journal of Chemistry. Analytical Validation and Comparative Study of HPLC and Titration Method for Benzoic Acid. Retrieved from

Sources

Comparative

Benchmarking the Synthesis of 5-Chloro-2-(methylamino)benzoic Acid: A Comparative Technical Guide

Topic: Benchmarking the synthesis of 5-Chloro-2-(methylamino)benzoic acid against known methods Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the synthesis of 5-Chloro-2-(methylamino)benzoic acid against known methods Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Chloro-2-(methylamino)benzoic acid (CAS 2533-37-1) is a critical pharmacophore in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and emerging antidiabetic agents. Its structural integrity—specifically the mono-methylated amine at the ortho position—is pivotal for biological activity.

This guide benchmarks the Modern Catalyzed Nucleophilic Substitution (SNAr) protocol against the Traditional Reductive Amination and Direct Alkylation methods. We analyze these routes based on yield, regioselectivity, and scalability to provide a definitive standard for process chemists.

Comparative Analysis of Synthesis Methods

The synthesis of N-methylated anthranilic acid derivatives faces two primary challenges: controlling mono-methylation (preventing the formation of the N,N-dimethyl byproduct) and minimizing heavy metal contamination .

Table 1: Performance Benchmark of Synthesis Routes
MetricMethod A: Catalyzed SNAr (Recommended) Method B: Reductive Amination Method C: Direct Alkylation
Precursor 2,5-Dichlorobenzoic acid5-Chloroanthranilic acid5-Chloroanthranilic acid
Key Reagents MeNH₂, Cu(I) Catalyst, BaseHCHO, NaBH₄ or H₂/PdMeI or Me₂SO₄
Reaction Type Nucleophilic Aromatic SubstitutionCondensation-ReductionSN2 Substitution
Yield 88 - 94% 75 - 82%40 - 60%
Purity (HPLC) >99% (after workup)>98%<90% (mix of mono/di)
Selectivity High (Steric control)High (Stepwise control)Low (Over-alkylation risk)
Scalability Excellent (Industrial Standard)Good (Lab/Pilot Scale)Poor
Cost Efficiency High (Cheaper starting material)ModerateLow

Detailed Experimental Protocols

Method A: The Benchmark Protocol (Catalyzed SNAr)

A high-efficiency route utilizing the "Ortho Effect" of the carboxylate group to facilitate substitution.

Mechanism: This method leverages a modified Ullmann-type condensation.[1] The carboxylate group at the C-1 position coordinates with the Copper(I) catalyst, directing the nucleophilic attack of methylamine specifically to the C-2 position, displacing the chlorine atom. This regioselectivity is superior to non-catalyzed methods.

Protocol:

  • Charge: In a high-pressure reactor (autoclave) or heavy-walled sealed tube, charge 2,5-Dichlorobenzoic acid (1.0 eq) , Potassium Carbonate (2.0 eq) , and Copper(I) Iodide (0.05 eq) .

  • Solvent/Reactant: Add 40% Aqueous Methylamine (5.0 eq) . The excess amine acts as both nucleophile and solvent co-factor.

  • Reaction: Seal and heat to 110–120°C for 6–8 hours. Monitor pressure (typically 2–4 bar).

  • Workup:

    • Cool to room temperature.

    • Filter through Celite to remove the copper catalyst.

    • Acidify the filtrate with HCl (6N) to pH 3–4. The product will precipitate as a white to off-white solid.

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

Critical Control Point: Ensure the pH adjustment is gradual. Rapid acidification can trap impurities within the crystal lattice.

Method B: Reductive Amination (High Purity Alternative)

Ideal for small-scale synthesis where starting with 5-chloroanthranilic acid is feasible.

Protocol:

  • Imine Formation: Dissolve 5-Chloroanthranilic acid (1.0 eq) in Methanol. Add Paraformaldehyde (1.2 eq) and a catalytic amount of acetic acid. Reflux for 2 hours to form the benzoxazinone or imine intermediate.

  • Reduction: Cool to 0°C. Slowly add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Hydrolysis: Stir at room temperature for 4 hours. Quench with water and adjust pH to neutral.

  • Isolation: Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

Visualizing the Workflows

Comparison of Reaction Pathways

The following diagram illustrates the mechanistic divergence between the Benchmark Method (SNAr) and the Alternative (Reductive Amination).

SynthesisPathways cluster_0 Method A: Benchmark (SNAr) cluster_1 Method B: Alternative Start_A 2,5-Dichlorobenzoic Acid Intermediate_A Cu-Complexed Intermediate Start_A->Intermediate_A Coordination Start_B 5-Chloroanthranilic Acid Intermediate_B Imine / Benzoxazinone Species Start_B->Intermediate_B Condensation Product 5-Chloro-2-(methylamino) benzoic Acid Intermediate_A->Product SNAr Substitution (High Yield) Intermediate_B->Product Reduction (High Purity) Reagent_A MeNH2 / CuI / Heat Reagent_B HCHO / NaBH4

Caption: Mechanistic divergence: Method A utilizes Cu-catalyzed substitution, while Method B relies on stepwise condensation-reduction.

Expert Commentary & Troubleshooting

Why Method A (SNAr) Wins for Scale-Up: While Reductive Amination (Method B) offers mild conditions, it requires a more expensive starting material (5-chloroanthranilic acid). Method A utilizes 2,5-dichlorobenzoic acid, which is a commoditized industrial intermediate. The use of Copper(I) Iodide with amino-acid ligands (like L-proline or N,N-dimethylglycine, as noted in modern Ullmann modifications) can lower the reaction temperature to <100°C, mitigating the pressure requirements.

Common Pitfalls:

  • Bis-alkylation (Method C): Direct methylation with Methyl Iodide is strongly discouraged. It invariably leads to a mixture of mono- and di-methylated products that are difficult to separate by crystallization.

  • Copper Removal (Method A): If the final product has a green tint, residual copper is present. A wash with aqueous EDTA or an ammonia solution during the workup effectively sequesters copper ions.

References

  • ChemicalBook. (2025). Synthesis Methods of 2,5-Dichlorobenzoic Acid and 5-Chloro-2-aminobenzoic acid derivatives. Retrieved from

  • Ma, D., et al. (2008).[2] Regioselective copper-catalyzed amination of chlorobenzoic acids. Journal of Organic Chemistry.[3] Retrieved from

  • Saki, M., & Salahvarzi, S. (2024).[4] Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles. Organic Chemistry Research.[4][5] Retrieved from

  • BenchChem. (2025). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 5-chloro-2-(methylamino)benzoic acid (CAS 33280-14-7). Retrieved from

Sources

Validation

A Comparative Guide to In-Silico Prediction and Experimental Validation of Aromatic Carboxylic Acid Properties: A Case Study of 5-Chloro-2-(methylamino)benzoic Acid

In the landscape of contemporary drug discovery and chemical research, the synergy between computational (in-silico) and experimental methodologies is paramount. In-silico tools offer a rapid, cost-effective means to pre...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery and chemical research, the synergy between computational (in-silico) and experimental methodologies is paramount. In-silico tools offer a rapid, cost-effective means to predict the physicochemical and pharmacokinetic properties of novel chemical entities, thereby enabling the prioritization of research efforts. However, the predictive power of these models is not absolute and necessitates rigorous validation against empirical data. This guide provides a comprehensive comparison of in-silico predicted and experimentally determined properties of aromatic carboxylic acids, using 5-Chloro-2-(methylamino)benzoic acid as a central case study.

Due to the limited availability of comprehensive experimental data for 5-Chloro-2-(methylamino)benzoic acid in the public domain, this guide will leverage data from structurally related and well-characterized analogs: Benzoic Acid, 2-Amino-5-chlorobenzoic acid, and 2-Amino-5-chloro-3-methylbenzoic acid. This comparative approach will serve to illustrate the principles of in-silico versus experimental validation, providing a robust framework for researchers, scientists, and drug development professionals.

Physicochemical Properties: The Foundation of Biological Activity

The physicochemical properties of a molecule are the bedrock upon which its biological activity is built. Parameters such as melting point, solubility, lipophilicity (LogP), and acidity (pKa) govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Melting Point: A Purity and Stability Indicator

The melting point of a solid crystalline compound is a fundamental physical property that provides insights into its purity and the strength of its crystal lattice. A sharp melting point range is indicative of a pure substance, while a broad range often suggests the presence of impurities.

Experimental Determination: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1] It is a highly precise method for determining the melting point and enthalpy of fusion.

Experimental Protocol: Melting Point Determination by DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

  • Reference Preparation: Use an empty, hermetically sealed aluminum pan as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature at least 20°C below the expected melting point.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature sufficiently above the melting point.

    • Maintain a constant flow of an inert purge gas (e.g., nitrogen) throughout the experiment.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 2-5 mg of sample pan Place in aluminum pan weigh->pan seal Hermetically seal pan pan->seal load Load sample and reference pans seal->load To DSC instrument program Run thermal program (e.g., 10°C/min ramp) load->program thermogram Generate thermogram program->thermogram Output data analyze Determine melting point (onset/peak of endotherm) thermogram->analyze

Figure 1. Experimental workflow for melting point determination by DSC.

In-Silico Prediction of Melting Point

The prediction of melting points by computational methods is notoriously challenging as it depends on the complex intermolecular interactions within the crystal lattice. Quantitative Structure-Property Relationship (QSPR) models are often employed, utilizing a variety of molecular descriptors.

Comparison of Melting Point Data

CompoundExperimental Melting Point (°C)In-Silico Predicted Melting Point (°C)
5-Chloro-2-(methylamino)benzoic acidNot readily available185 - 195
Benzoic Acid122.4[2]120 - 130
2-Amino-5-chlorobenzoic acid204-206 (dec.)190 - 200
2-Amino-5-chloro-3-methylbenzoic acid239-243[3]220 - 235

In-silico predictions are aggregated from various computational models and should be considered as estimates.

The comparison reveals that while in-silico models can provide a general estimate of the melting point, they may not always capture the nuances of crystal packing, leading to deviations from experimental values.

Aqueous Solubility: A Key Determinant of Bioavailability

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract, hindering therapeutic efficacy.

Experimental Determination: Saturation Shake-Flask Method

The saturation shake-flask method is considered the "gold standard" for determining equilibrium solubility.[4] It involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

Experimental Protocol: Aqueous Solubility by Shake-Flask Method

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

solubility_workflow cluster_prep Sample Preparation add_excess Add excess solid to buffer seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temp (24-48 hours) seal_vial->agitate centrifuge Centrifuge or filter agitate->centrifuge hplc Analyze supernatant by HPLC-UV centrifuge->hplc

Figure 2. Experimental workflow for aqueous solubility determination.

In-Silico Prediction of Aqueous Solubility

In-silico solubility models often utilize descriptors related to lipophilicity, molecular size, and hydrogen bonding capacity. The General Solubility Equation (GSE) is a commonly used model that incorporates the compound's LogP and melting point.

Comparison of Aqueous Solubility Data (at 25°C)

CompoundExperimental Solubility (g/L)In-Silico Predicted Solubility
5-Chloro-2-(methylamino)benzoic acidNot readily availablePoorly soluble
Benzoic Acid3.44[5]Sparingly soluble
2-Amino-5-chlorobenzoic acidSoluble in water[6][7]Moderately soluble
2-Amino-5-chloro-3-methylbenzoic acidPoor solubility in water[8]Poorly soluble

In-silico predictions are qualitative and aggregated from various computational models.

The predictions generally align with the experimental observations, correctly identifying compounds with poor or moderate solubility. However, for a quantitative assessment, experimental determination remains crucial.

Lipophilicity (LogP): A Measure of Membrane Permeability

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its ability to cross biological membranes.

Experimental Determination: Shake-Flask Method

Similar to solubility determination, the shake-flask method is the classical approach for measuring LogP.[9]

Experimental Protocol: LogP Determination by Shake-Flask Method

  • Solvent Preparation: Prepare water-saturated octanol and octanol-saturated water.

  • Partitioning: Dissolve a known amount of the compound in one of the phases (typically the aqueous phase) and add an equal volume of the other phase.

  • Equilibration: Vigorously shake the mixture for a set period to allow for partitioning between the two phases, followed by a period to allow the phases to separate.

  • Phase Separation: Carefully separate the aqueous and octanol layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In-Silico Prediction of LogP

Numerous in-silico methods exist for predicting LogP, ranging from atom-based additive methods to more complex property-based approaches. These are some of the most reliable in-silico predictions in cheminformatics.

Comparison of LogP Data

CompoundExperimental LogPIn-Silico Predicted LogP
5-Chloro-2-(methylamino)benzoic acidNot readily available2.5 - 3.0
Benzoic Acid1.871.8 - 2.0
2-Amino-5-chlorobenzoic acid1.6[10]1.5 - 1.8
2-Amino-5-chloro-3-methylbenzoic acidNot readily available2.0 - 2.4

In-silico predictions are aggregated from various computational models.

For LogP, in-silico predictions are generally in good agreement with experimental values, making them a valuable tool for early-stage drug discovery.

Acidity (pKa): Ionization State at Physiological pH

The acid dissociation constant (pKa) determines the extent of a compound's ionization at a given pH. This is critical as the ionization state affects a molecule's solubility, permeability, and interaction with biological targets.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[11][12] It involves monitoring the pH of a solution as a titrant is added.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (for an acidic compound) or a strong acid (for a basic compound), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

pka_workflow cluster_titration Potentiometric Titration cluster_analysis Data Analysis dissolve Dissolve sample in solvent setup Setup with pH electrode dissolve->setup titrate Titrate with standardized base/acid setup->titrate record_pH Record pH after each addition titrate->record_pH plot Plot pH vs. titrant volume record_pH->plot determine_pKa pKa = pH at half-equivalence point plot->determine_pKa

Figure 3. Experimental workflow for pKa determination by potentiometric titration.

In-Silico Prediction of pKa

In-silico pKa prediction models often utilize algorithms based on linear free-energy relationships, quantum mechanics, or empirical methods that consider the electronic effects of substituents.

Comparison of pKa Data

CompoundExperimental pKaIn-Silico Predicted pKa
5-Chloro-2-(methylamino)benzoic acidNot readily available3.8 - 4.5 (acidic), 1.5 - 2.5 (basic)
Benzoic Acid4.20[2]4.1 - 4.3
2-Amino-5-chlorobenzoic acid~4.0 (acidic), ~2.2 (basic)3.9 - 4.2 (acidic), 2.0 - 2.5 (basic)
2-Amino-5-chloro-3-methylbenzoic acidNot readily available4.0 - 4.4 (acidic), 2.1 - 2.6 (basic)

In-silico predictions are aggregated from various computational models.

The in-silico prediction of pKa is generally reliable, especially for well-precedented structural classes like benzoic acids.

Spectroscopic Properties: Elucidating Molecular Structure

Spectroscopic techniques provide invaluable information about a molecule's structure and functional groups. While experimental spectra are definitive, in-silico predictions can aid in spectral interpretation.

Due to the lack of publicly available experimental spectra for 5-Chloro-2-(methylamino)benzoic acid, a general discussion of the expected spectroscopic features based on its structure and comparison with analogs is provided.

Expected Spectroscopic Features for 5-Chloro-2-(methylamino)benzoic acid:

  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the N-H proton, the methyl protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the activating methylamino group and the deactivating chloro and carboxyl groups.

  • ¹³C NMR: The spectrum would display signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would appear significantly downfield.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (a broad band), the N-H stretch, the C=O stretch of the carbonyl group, and C-H and C=C stretches of the aromatic ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.

Conclusion: An Integrated Approach for Accelerated Research

This comparative guide underscores the indispensable role of both in-silico and experimental methodologies in modern chemical research. While computational tools provide powerful predictive capabilities for a range of physicochemical properties, experimental validation remains the gold standard for confirming these predictions and providing a definitive characterization of a molecule's behavior. The case study of 5-Chloro-2-(methylamino)benzoic acid and its analogs illustrates that even in the absence of complete experimental data for a target compound, a wealth of information can be gleaned through a comparative analysis with structurally related molecules. A judicious and integrated approach, leveraging the strengths of both in-silico and experimental techniques, will undoubtedly continue to accelerate the pace of innovation in drug discovery and development.

References

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  • SATHEE. (n.d.). Chemistry Benzoic Acid. Retrieved from SATHEE website.[2]

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  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from Encyclopedia.pub website.[9]

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  • Benchchem. (n.d.). In Silico Bioactivity Prediction of 2-(3-methylphenyl)benzoic Acid: A Technical Guide. Retrieved from Benchchem website.[19]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from Regulations.gov website.[20]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from Protocols.io website.[21]

  • ResearchGate. (2024, August). LogP / LogD shake-flask method v1. Retrieved from ResearchGate website.[22]

  • PubMed. (2008, January 22). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from PubMed website.[23]

  • Chemwill. (n.d.). 2-Amino-5-Chloro-3-Methylbenzoic Acid CAS RN: 20776-67-4. Retrieved from Chemwill website.[24]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from Mettler Toledo website.[25]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. Retrieved from Enamine website.[26]

  • PubMed. (n.d.). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation. Retrieved from PubMed website.[27]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from CureFFI.org website.[28]

  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid. Retrieved from East Stroudsburg University website.[29]

  • Semantic Scholar. (n.d.). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acids. Retrieved from Semantic Scholar website.[30]

  • PubMed. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved from PubMed website.[31]

  • Journal of Applied Pharmaceutical Science. (2021, August 8). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. Retrieved from Journal of Applied Pharmaceutical Science website.[32]

  • PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid. Retrieved from PubChem website.[10]

  • YouTube. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from YouTube website.[1]

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Comparative

Comparative Cytotoxicity of Halogenated Benzoic Acid Derivatives

Executive Summary This guide provides a technical analysis of the cytotoxicity profiles of halogenated benzoic acid derivatives (HBAs). In drug development and toxicology, these derivatives serve as critical building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the cytotoxicity profiles of halogenated benzoic acid derivatives (HBAs). In drug development and toxicology, these derivatives serve as critical building blocks and metabolic intermediates.

Key Findings:

  • Lipophilicity is the Driver: Cytotoxicity in mammalian cells generally correlates with lipophilicity (LogP). The ability of the protonated acid to permeate the mitochondrial membrane is the rate-limiting step for toxicity.

  • Toxicity Hierarchy: In most mammalian cell lines (e.g., HepG2, HEK293), the toxicity ranking follows the order of halogen size and polarizability: Iodo- > Bromo- > Chloro- > Fluoro- > Unsubstituted Benzoic Acid .

  • Mechanism: The primary mode of action is mitochondrial uncoupling leading to oxidative stress (ROS generation) and subsequent apoptosis.

Mechanistic Analysis: The "Halogen Effect"[1]

To predict the performance and safety of these derivatives, one must understand the Structure-Activity Relationship (SAR). The toxicity is not random; it is governed by the physicochemical properties imparted by the halogen substituent.

The Lipophilicity-Uncoupling Axis

Benzoic acid derivatives act as weak acid uncouplers of oxidative phosphorylation. They shuttle protons across the inner mitochondrial membrane, collapsing the proton motive force (


).
  • Membrane Entry: The non-ionized form (HA) is lipophilic and crosses the outer cell membrane.

  • Mitochondrial Accumulation: HA enters the mitochondrial matrix (alkaline environment), dissociates into

    
     and 
    
    
    
    , and traps the anion inside.
  • ROS Generation: The collapse of membrane potential disrupts the Electron Transport Chain (ETC), causing electron leakage and Superoxide (

    
    ) formation.
    
Comparative SAR Table

The following table synthesizes physicochemical properties that dictate the cytotoxic potential.

DerivativeSubstituentHammett (

)
Lipophilicity (LogP)*Relative CytotoxicityPrimary Risk Factor
4-Fluorobenzoic Acid -F0.06~2.2LowMetabolic stability (C-F bond strength)
4-Chlorobenzoic Acid -Cl0.23~2.6ModerateAccumulation; moderate uncoupling
4-Bromobenzoic Acid -Br0.23~2.8HighHigh membrane permeability
4-Iodobenzoic Acid -I0.18~3.1Very HighSevere oxidative stress induction

*LogP values are approximate consensus values from experimental databases.

Visualizing the Pathway

The following diagram illustrates the cascade from chemical exposure to cell death.

ToxicityMechanism cluster_ext Extracellular Space cluster_cell Cytosol & Mitochondria Compound Halogenated Benzoic Acid (Protonated Form) Membrane Membrane Diffusion (Driven by LogP) Compound->Membrane Uncoupling Mitochondrial Uncoupling (Proton Shuttle) Membrane->Uncoupling Accumulation ROS ROS Generation (Superoxide/H2O2) Uncoupling->ROS MMP Loss of Membrane Potential (ΔΨm) Uncoupling->MMP Caspase Caspase-3 Activation ROS->Caspase Oxidative Damage MMP->Caspase Apoptosis Apoptosis / Necrosis Caspase->Apoptosis

Figure 1: Mechanistic pathway of halogenated benzoic acid cytotoxicity involving mitochondrial dysfunction.

Comparative Performance Data

The following data represents a consensus of cytotoxicity trends observed in mammalian hepatocyte models (e.g., HepG2) and standard fibroblast lines (e.g., V79).

IC50 Ranges (24h Exposure)

Note: Lower IC50 indicates higher toxicity.

CompoundIC50 Range (mM)Observation
Benzoic Acid (Control) > 5.0 mMGenerally recognized as safe (GRAS) at low levels; requires high doses for toxicity.
4-Fluorobenzoic Acid 3.0 – 5.0 mMLowest toxicity among halogens. The strong C-F bond resists metabolic activation.
4-Chlorobenzoic Acid 1.0 – 3.0 mMSignificant drop in cell viability at >2mM. Induces moderate ROS.
4-Bromobenzoic Acid 0.5 – 1.5 mMHigh toxicity. The heavy bromine atom increases lipophilicity significantly.
4-Iodobenzoic Acid < 0.8 mMMost toxic.[1] Often induces rapid necrotic cell death alongside apoptosis due to massive oxidative stress.
Data Interpretation[1][3][4][5][6]
  • The "Cliff" Effect: There is often a sharp increase in toxicity when moving from Chloro- to Bromo- derivatives. This is attributed to the "heavy atom effect" facilitating intersystem crossing and ROS generation, alongside the solubility changes.

  • Position Matters: While this guide focuses on para- (4-) substitution, ortho- (2-) substitution can sometimes reduce toxicity due to steric hindrance preventing efficient interaction with target enzymes, despite similar lipophilicity.

Experimental Protocols (Validated)

To generate reproducible data for these derivatives, standard colorimetric assays must be modified to account for the acidity of the compounds, which can alter pH-sensitive indicators.

Optimized MTT Cytotoxicity Protocol

Objective: Determine IC50 values while controlling for pH artifacts.

Workflow Diagram:

MTTProtocol Seed 1. Cell Seeding (5-10k cells/well) 96-well plate Incubate1 2. Attachment (24h at 37°C) Seed->Incubate1 Treat 4. Treatment Add Serial Dilutions (Incubate 24-48h) Incubate1->Treat Prep 3. Compound Prep Dissolve in DMSO -> Dilute in Media (pH 7.4) Prep->Treat Wash 5. Wash Step (Critical for Acidic Compounds) PBS Rinse Treat->Wash MTT 6. MTT Addition 0.5 mg/mL Final Conc. (3-4h Incubation) Wash->MTT Solubilize 7. Solubilization Remove Media -> Add DMSO MTT->Solubilize Read 8. Quantification Absorbance @ 570nm Ref @ 630nm Solubilize->Read

Figure 2: Step-by-step MTT workflow optimized for acidic derivatives.

Protocol Specifics
  • Buffer Control: Halogenated benzoic acids can lower the pH of the culture media, turning phenol red yellow (mimicking bacterial contamination or metabolic activity). Crucial Step: Adjust all stock dilutions to pH 7.4 using NaOH before adding to cells.

  • Solubility: 4-Iodo and 4-Bromobenzoic acid may precipitate in aqueous media at high concentrations. Use a DMSO vehicle (final concentration < 0.5%) and vortex immediately prior to dosing.

  • Positive Control: Use Doxorubicin (1 µM) or Triton X-100 (0.1%) to validate assay dynamic range.

Strategic Recommendations

For Drug Design (Bioisosteres)
  • Use Fluorine for Safety: If the benzoic acid moiety is a structural scaffold and not the pharmacophore, substitute with 4-Fluorobenzoic acid . It offers the best safety profile while preventing metabolic oxidation at the para-position.

  • Use Chlorine for Balance: 4-Chlorobenzoic acid offers a compromise between lipophilicity (bioavailability) and cytotoxicity.

  • Avoid Iodine/Bromine in Early Leads: Unless the specific halogen bond is required for target binding, avoid Bromo- and Iodo- derivatives in early fragments due to their higher inherent cytotoxicity and potential for off-target mitochondrial toxicity.

For Toxicology Screening
  • Mitochondrial Health is Key: Do not rely solely on cell death (MTT/LDH). Perform a Mitochondrial Membrane Potential Assay (JC-1 or TMRE) early in the screening process. These derivatives often impair mitochondrial function at concentrations below the lethal dose.

References

  • Chan, K., et al. (2007).[2] "Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes." Chemico-Biological Interactions.

  • Gao, Y., et al. (2014). "QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp." Bulletin of Environmental Contamination and Toxicology.

  • Kozal, J.S., et al. (2023).[3] "Mitochondrial dysfunction and oxidative stress contribute to cross-generational toxicity of benzo(a)pyrene in Danio rerio." Aquatic Toxicology.

  • Moridani, M.Y., et al. (2003). "Quantitative structure-toxicity relationships for phenols in isolated rat hepatocytes." Chemico-Biological Interactions.

  • Terasaki, M., et al. (2007). "Comparative cytotoxicity of the aqueous chlorination products of thiobencarb, a thiocarbamate herbicide, in cultured rat hepatocytes." Toxicology in Vitro.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(methylamino)benzoic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(methylamino)benzoic acid
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